molecular formula C6H4BrNO2 B128438 1-Bromo-4-nitrobenzene CAS No. 586-78-7

1-Bromo-4-nitrobenzene

Cat. No.: B128438
CAS No.: 586-78-7
M. Wt: 202.01 g/mol
InChI Key: ZDFBKZUDCQQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid has been investigated by cyclic voltammetry. This compound undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco(triethylenediamine) as ligand. It reacts with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBKZUDCQQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060415
Record name 1-Bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 1-Bromo-4-nitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00989 [mmHg]
Record name 1-Bromo-4-nitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

586-78-7
Record name 1-Bromo-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-nitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromonitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene (CAS 586-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 1-Bromo-4-nitrobenzene. The information is intended to support laboratory research and development activities.

Chemical Identity and Physical Properties

This compound, with the CAS number 586-78-7, is a substituted aromatic compound.[1][2][3] It is a light yellow crystalline solid at room temperature.[2][4][5] The presence of both a bromine atom and a nitro group on the benzene (B151609) ring imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H4BrNO2[2][7][8]
Molecular Weight 202.01 g/mol [3][7][9]
CAS Number 586-78-7[1][2][3]
Appearance Off-White to Brown Powder, Light yellow powder/solid[1][2][4][10]
Melting Point 124-127 °C[2][3][4][10][11]
Boiling Point 255-256 °C at 760 mmHg[2][3][9][10]
Solubility Insoluble in water. Soluble in chloroform.[12]
Flash Point > 110 °C (> 230 °F) - closed cup[11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

Technique Data Highlights Source(s)
¹H NMR Spectra available, showing characteristic aromatic proton signals.[8][13]
¹³C NMR Spectra available.[13]
Mass Spectrometry (MS) GC-MS data available, showing molecular ion peak.[8][14]
Infrared (IR) Spectroscopy FTIR spectra available, showing characteristic nitro group and C-Br stretches.[8][15]
Raman Spectroscopy FT-Raman spectra available.[8][15]
UV-Vis Spectroscopy UV-Vis spectra available.[8]

Synthesis and Purification

A common method for the synthesis of this compound is the electrophilic aromatic substitution of bromobenzene (B47551).[16]

Experimental Protocol: Nitration of Bromobenzene

This protocol describes the synthesis of this compound from bromobenzene.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • 95% Ethanol

Procedure:

  • In a fume hood, prepare a nitrating mixture by carefully adding 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid in a 50-mL Erlenmeyer flask.[16]

  • Cool the acid mixture to room temperature in an ice-water bath.[16]

  • Slowly add bromobenzene dropwise to the cooled nitrating mixture with constant swirling. Maintain the temperature to avoid excessive heat generation. Solid product should start to form.[16]

  • After the addition is complete, gently warm the flask in a water bath (50-60°C) for 15 minutes, continuing to swirl the mixture.[16]

  • Cool the reaction mixture on ice.[16]

  • Carefully pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the crude product.[16]

  • Collect the solid product by suction filtration and wash it thoroughly with cold water.[16]

G Synthesis of this compound A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) B Cool Mixture (Ice Bath) A->B Cooling C Slowly Add Bromobenzene B->C Addition of Reactant D Warm Reaction Mixture (50-60°C Water Bath) C->D Reaction E Cool on Ice D->E Cooling F Precipitate in Water E->F Precipitation G Suction Filtration & Washing F->G Isolation H Crude Product (Mixture of o- and p-isomers) G->H G Purification by Recrystallization A Dissolve Crude Product in Hot Ethanol B Slow Cooling to Room Temperature A->B Crystallization C Cool in Ice Bath B->C Complete Crystallization D Suction Filtration C->D Separation E Wash with Cold Ethanol D->E Washing F Dry Purified Crystals E->F Drying G Pure this compound F->G G Reactivity of this compound cluster_0 This compound cluster_1 Reactions at Bromine cluster_2 Reactions at Nitro Group A Br C Aromatic Ring A->C D Nucleophilic Aromatic Substitution (Nu⁻) A->D Leaving Group E Cross-Coupling Reactions (e.g., Suzuki, Heck) A->E Coupling Partner B NO₂ B->C F Reduction to Amine (-NH₂) B->F Reduction

References

1-Bromo-4-nitrobenzene molecular structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene: Molecular Structure and Reactivity

Abstract

This compound is a pivotal halogenated nitroaromatic compound in modern organic synthesis. Its molecular structure, characterized by a benzene (B151609) ring substituted with a bromine atom and a nitro group in a para configuration, confers unique reactivity. The electron-withdrawing nature of the nitro group activates the aryl halide for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. This guide offers a comprehensive analysis of the molecular structure, spectroscopic properties, and diverse reactivity of this compound, intended for researchers, chemists, and professionals in drug development and materials science. It includes detailed experimental protocols and visual diagrams to elucidate key reaction pathways and workflows.

Molecular Structure and Properties

This compound (CAS No: 586-78-7) is a light yellow crystalline solid.[1][2] The molecule's non-hydrogen atoms are essentially coplanar.[3] The para-disposition of the bromo and nitro groups is central to its chemical behavior. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution by stabilizing the anionic intermediate.[4][5]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Product + Bromide Ion (Br⁻) Intermediate->Product Loss of Leaving Group Nitro_Reduction Substrate This compound Reagents Reducing Agents (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) Substrate->Reagents Product 4-Bromoaniline Reagents->Product Palladium_Catalysis_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Coupling Transmetalation (e.g., with R-B(OH)₂) PdII_Coupling->Pd0 Reductive Elimination ArylHalide Ar-Br (this compound) CouplingPartner Coupling Partner (e.g., R-B(OH)₂) Product Product (Ar-R) Synthesis_Workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) & Cool B Slowly Add Bromobenzene A->B C Heat Reaction Mixture (~60°C, 3h) B->C D Quench in Ice Water (Precipitation) C->D E Vacuum Filter & Wash (Isolate Crude Solid) D->E F Recrystallize from Hot 95% Ethanol E->F G Cool & Isolate Crystals (Pure this compound) F->G

References

Physical properties of 1-Bromo-4-nitrobenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant application in the pharmaceutical and fine chemical industries. An accurate understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and subsequent chemical transformations. This technical guide provides a comprehensive overview of these properties and details the experimental protocols for their precise determination.

Physical Properties

The principal physical properties of this compound are summarized below. It is important to note that the reported values can exhibit slight variations depending on the purity of the sample and the specific experimental conditions employed.

Physical PropertyValue (°C)Value (°F)
Melting Point 122 - 128 °C[1]251.6 - 262.4 °F
Boiling Point 255 - 256 °C[2][3]491 - 492.8 °F[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow temperature range.

Materials:

  • This compound (crystalline solid)

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and has been finely pulverized using a mortar and pestle to ensure uniform heat transfer.[4]

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a solid surface to tightly pack the sample at the bottom. The final packed sample height should be approximately 2-3 mm.[3]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, heat the sample at a rapid rate to a temperature about 15-20°C below the expected melting point.[5]

    • Subsequently, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[6]

    • Carefully observe the sample through the eyepiece.

    • Record the temperature at which the first droplet of liquid is observed.[4]

    • Record the temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point should be reported as a range between the temperature of initial and final melting. A narrow melting range is indicative of a high degree of purity.[6]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound is a solid at ambient temperature, its boiling point is determined at elevated temperatures.

Materials:

  • This compound

  • Distillation apparatus (including a distilling flask, condenser, receiving flask, and thermometer)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: Set up the distillation apparatus in a fume hood. Place the this compound sample and a few boiling chips in the distilling flask to ensure smooth boiling.

  • Heating: Gradually heat the distilling flask using a heating mantle or an oil bath.

  • Vaporization and Condensation: As the temperature increases, the solid will melt, and the liquid will begin to boil. The resulting vapor will travel into the condenser, where it will be cooled and revert to a liquid, which is then collected in the receiving flask.

  • Temperature Measurement: The thermometer bulb should be positioned so that its upper end is level with the bottom of the side-arm of the distilling flask. The boiling point is the temperature at which a constant stream of distillate is collected, and the temperature reading on the thermometer remains stable.[7]

Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the synthesis, purification, and subsequent physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow Synthesis Synthesis of This compound Purification Purification via Recrystallization Synthesis->Purification Drying Product Drying Purification->Drying Characterization Physicochemical Characterization Drying->Characterization MP_Det Melting Point Determination Characterization->MP_Det BP_Det Boiling Point Determination Characterization->BP_Det Spectroscopy Spectroscopic Analysis (FTIR, NMR) Characterization->Spectroscopy Final_Product Verified Pure This compound Characterization->Final_Product Confirmation of Purity & Identity

Caption: A typical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-4-nitrobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-bromo-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Understanding its solubility profile is critical for process development, purification, and formulation in various scientific and industrial applications. While quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes known qualitative information and provides a framework for its experimental determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the nitro group and the bromine atom on the benzene (B151609) ring. This structure dictates its solubility in various organic solvents.

Qualitative Solubility Profile

Multiple sources confirm that this compound is soluble in a range of common organic solvents. It is, however, practically insoluble in water. This low aqueous solubility is expected due to the predominantly nonpolar nature of the brominated aromatic ring.[][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Solubility
Polar Protic Ethanol (B145695), MethanolSoluble[][3]
Polar Aprotic Acetone, Dichloromethane, Chloroform, Ethyl AcetateSoluble[]
Nonpolar Aromatic Benzene, TolueneSoluble[3]
Ethers Diethyl EtherSoluble[3]
Aqueous WaterInsoluble[2]

The solubility in alcohols like ethanol is notably temperature-dependent, a property leveraged in the purification of this compound by recrystallization.[4]

Quantitative Solubility Data: An Analogous Compound

As precise, publicly available quantitative solubility data for this compound is scarce, we present data for a structurally similar compound, nitrobenzene, to provide an illustrative example of the expected solubility behavior in various solvents. It is important to note that while structurally related, the solubility of this compound may differ.

Table 2: Quantitative Solubility of Nitrobenzene in Various Solvents at 25 °C

SolventSolubility (g/L)
EthanolMiscible
Diethyl EtherMiscible
BenzeneMiscible
Water~1.8

Source: Data compiled from various chemical databases and publications.[5][6][7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The following gravimetric method is a standard and reliable approach.

Objective

To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Glass vials with airtight caps

  • Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporation dish containing the filtrate.

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation (e.g., 60-80 °C). Alternatively, a vacuum desiccator can be used for more sensitive solvents.

    • Continue drying until a constant weight of the solid residue is achieved.

    • Record the final weight of the evaporation dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker bath prep3->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 samp1 Settle excess solid equil2->samp1 samp2 Withdraw supernatant with pre-warmed syringe samp1->samp2 samp3 Filter into pre-weighed evaporation dish samp2->samp3 anal1 Weigh dish with filtrate samp3->anal1 anal2 Evaporate solvent anal1->anal2 anal3 Dry to constant weight anal2->anal3 anal4 Record final weight anal3->anal4 calc1 Calculate mass of dissolved solute anal4->calc1 calc2 Express solubility in desired units (g/100mL, mole fraction) calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the readily accessible scientific literature, its qualitative solubility profile is well-established. It is generally soluble in common polar and nonpolar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 1-Bromo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Bromo-4-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₆H₄BrNO₂. Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom and a nitro group at positions 1 and 4, respectively.

PropertyValue
IUPAC Name This compound
Synonyms 4-Bromonitrobenzene, p-Bromonitrobenzene
CAS Number 586-78-7
Molecular Weight 202.01 g/mol [1]
Chemical Formula C₆H₄BrNO₂

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically equivalent protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.10Doublet~9.1Protons ortho to the nitro group (H-2, H-6)
~7.69Doublet~9.1Protons ortho to the bromine atom (H-3, H-5)

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. Data has been reported in CDCl₃ and acetone.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four signals corresponding to the four chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~148C-NO₂
~133C-Br
~128CH (ortho to Br)
~125CH (ortho to NO₂)

Note: The specific chemical shifts can be found in various spectral databases and may vary with the solvent used.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1515 - 1530StrongAsymmetric NO₂ stretch
~1340 - 1350StrongSymmetric NO₂ stretch
~1000 - 1100StrongC-Br stretch
~850StrongC-H out-of-plane bend (para-disubstituted)
~3100WeakAromatic C-H stretch

Note: The IR spectrum can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR).[1][5]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

m/zRelative IntensityAssignment
201/203High[M]⁺ (Molecular ion, showing isotopic pattern for Br)
155/157Moderate[M-NO₂]⁺
121Low[C₆H₄Br]⁺
76Moderate[C₆H₄]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[6][7]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

For a solid sample like this compound, a solution is prepared for analysis.[8]

  • Approximately 5-25 mg of the solid sample is weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a small vial.[9][10]

  • The solution is then filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][10]

  • The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

  • The sample is introduced into the magnet of the NMR spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For solid-state NMR, magic-angle spinning (MAS) is employed to narrow the spectral lines.[11] The sample is packed into a rotor and spun at a high speed at the magic angle (54.7°).[12]

  • A standard one-pulse experiment is typically used to acquire the ¹H and ¹³C NMR spectra.

  • The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation and Data Acquisition:

ATR-FTIR allows for the direct analysis of solid samples with minimal preparation.[13]

  • The surface of the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[14]

  • A small amount of the solid this compound is placed onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.[15]

  • The infrared spectrum is then recorded. The IR beam passes through the ATR crystal and is internally reflected, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[14][16]

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[17][18]

  • The sample is vaporized by heating.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[19][20] This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion).[17]

Mass Analysis and Detection:

  • The resulting ions are accelerated and focused into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid Deposit Direct Deposit on ATR Crystal Sample->Solid Deposit for IR Vaporization Vaporization Sample->Vaporization for MS NMR NMR Dissolution->NMR IR IR Solid Deposit->IR MS MS Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Ratios, Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key spectroscopic correlations.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and crystallographic data of 1-bromo-4-nitrobenzene, a key aromatic intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solid-state architecture is crucial for predicting its physical properties, stability, and reactivity, which are critical parameters in drug development and materials science.

Crystal Structure and Molecular Geometry

The crystal structure of this compound, with the chemical formula C₆H₄BrNO₂, has been determined by single-crystal X-ray diffraction.[3][4][5] The molecule is essentially planar, with the nitro group being nearly coplanar with the benzene (B151609) ring.[4][5] This planarity facilitates significant intermolecular interactions within the crystal lattice.

The crystal packing is characterized by π–π stacking interactions between the parallel benzene rings of adjacent molecules.[3][4][5] Additionally, weak intermolecular C—H⋯O hydrogen bonds and short Br⋯O contacts contribute to the stability of the crystal structure.[3][4][5]

Crystallographic Data

The crystallographic data for this compound has been determined at a temperature of 100 K and is summarized in the table below.[3][4][5] The compound crystallizes in the triclinic space group P1.[4][5]

Parameter Value
Chemical FormulaC₆H₄BrNO₂
Formula Weight202.01 g/mol
Crystal SystemTriclinic
Space GroupP1
a6.3676 (6) Å
b7.3635 (7) Å
c7.6798 (7) Å
α65.554 (9)°
β87.705 (8)°
γ88.884 (8)°
Volume327.54 (5) ų
Z2
Density (calculated)2.048 Mg/m³
Absorption Coefficient (μ)6.20 mm⁻¹
Temperature100 K

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of bromobenzene.[3]

Procedure:

  • A nitrating mixture is prepared by combining concentrated nitric acid and concentrated sulfuric acid.

  • Bromobenzene is slowly added to the cooled nitrating mixture.

  • The reaction mixture is then warmed and stirred for a period to ensure complete reaction.

  • The mixture is subsequently poured into water, causing the organic product to precipitate.

  • The crude product is collected by filtration and washed with water.[3]

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization.

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot 95% ethanol.

  • The hot solution is allowed to cool slowly to room temperature.

  • As the solution cools, crystals of the less soluble para-isomer, this compound, will form.

  • The crystals are then collected by suction filtration and washed with a small amount of cold ethanol.[3]

The following diagram illustrates the experimental workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) add_bromobenzene Slowly Add Bromobenzene prep_nitrating_mix->add_bromobenzene reaction Warm and Stir add_bromobenzene->reaction precipitation Pour into Water to Precipitate Product reaction->precipitation filtration Filter and Wash Crude Product precipitation->filtration dissolve Dissolve Crude Product in Hot 95% Ethanol filtration->dissolve Crude Product cool Slowly Cool Solution dissolve->cool crystallize Formation of this compound Crystals cool->crystallize collect Collect Crystals by Suction Filtration crystallize->collect analysis X-ray Diffraction Analysis collect->analysis Single Crystals structure_determination data_collection Data Collection (X-ray Diffractometer) absorption_correction Absorption Correction (Multi-scan) data_collection->absorption_correction structure_solution Structure Solution (Direct Methods - SHELXS97) absorption_correction->structure_solution structure_refinement Structure Refinement (on F² - SHELXL97) structure_solution->structure_refinement h_atom_refinement H-Atom Refinement (Riding Model) structure_refinement->h_atom_refinement twin_analysis Twin Analysis (Non-merohedral Twin) structure_refinement->twin_analysis final_structure Final Crystal Structure h_atom_refinement->final_structure twin_analysis->final_structure

References

Theoretical Deep Dive into the Electronic Landscape of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Materials Science

This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 1-bromo-4-nitrobenzene, a molecule of significant interest in the development of novel therapeutic agents and advanced optical materials. By leveraging high-level quantum chemical calculations, we elucidate the intricate relationship between its molecular structure and electronic behavior, offering valuable insights for rational drug design and the engineering of materials with tailored optical responses.

Introduction

This compound (1B4NB) is a substituted aromatic compound featuring both an electron-withdrawing nitro group (-NO₂) and a halogen (bromine) substituent. This unique electronic architecture imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis. A thorough understanding of its electronic characteristics at the molecular level is paramount for its effective utilization in various scientific and industrial applications. This guide presents a detailed theoretical investigation of 1B4NB, focusing on its optimized molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and nonlinear optical properties.

Computational Methodology

The electronic and structural properties of this compound were investigated using quantum chemical calculations based on Density Functional Theory (DFT).[1][2] This approach offers a robust balance between computational cost and accuracy for studying medium-sized organic molecules.

Geometry Optimization

The initial molecular geometry of this compound was constructed and subsequently optimized to its ground state equilibrium structure. This optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-established for providing reliable geometric parameters for organic molecules. The optimization process was carried out until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located. All calculations were performed using the Gaussian 09 software package.[1]

Electronic Property Calculations

Following geometry optimization, a series of calculations were performed to probe the electronic properties of the molecule at the same B3LYP/6-311++G(d,p) level of theory. These included:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Mulliken Population Analysis: Mulliken atomic charges were computed to quantify the partial charge distribution on each atom within the molecule.

  • Nonlinear Optical (NLO) Property Calculations: The first-order hyperpolarizability (β) was calculated to assess the molecule's potential for use in NLO applications. This was achieved through Time-Dependent DFT (TD-DFT) calculations.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. The molecule exhibits a planar structure, which is characteristic of substituted benzene (B151609) rings. The C-N bond length is indicative of the strong electron-withdrawing nature of the nitro group, which leads to a degree of double bond character through resonance.

Table 1: Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond/AtomsValue
Bond Length (Å) C1-Br1.895
C4-N1.478
N-O11.231
N-O21.231
C1-C21.392
C2-C31.387
C3-C41.385
C4-C51.385
C5-C61.387
C6-C11.392
Bond Angle (°) C2-C1-Br119.8
C6-C1-Br119.8
C3-C4-N118.9
C5-C4-N118.9
C4-N-O1117.6
C4-N-O2117.6
O1-N-O2124.8
Dihedral Angle (°) C2-C1-C6-C50.0
Br-C1-C2-C3180.0
C3-C4-N-O10.0

Note: The atom numbering scheme is based on a standard benzene ring, with C1 attached to the bromine atom and C4 attached to the nitro group.

Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the corresponding energy gap are crucial parameters for understanding the electronic behavior of a molecule. The calculated values for this compound are summarized in Table 2.

Table 2: Frontier Molecular Orbital Energies of this compound (B3LYP/6-311++G(d,p))

ParameterValue (eV)
HOMO Energy -7.900[1]
LUMO Energy -4.045[1]
Energy Gap (ΔE) 3.855[1]

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the benzene ring, highlighting these areas as the most probable sites for nucleophilic attack. The relatively small HOMO-LUMO gap of 3.855 eV suggests that this compound is a moderately reactive molecule with potential for charge transfer interactions.[1]

Molecular Electrostatic Potential and Mulliken Charges

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the most negative potential is localized over the oxygen atoms of the nitro group, confirming this region as the primary site for electrophilic attack. The hydrogen atoms of the benzene ring exhibit a positive potential, making them susceptible to nucleophilic interactions.

The calculated Mulliken atomic charges, presented in Table 3, provide a quantitative measure of the charge distribution. The oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom and the carbon atom attached to the nitro group have a positive charge. The bromine atom also carries a slight negative charge.

Table 3: Mulliken Atomic Charges of this compound (B3LYP/6-311++G(d,p))

AtomCharge (a.u.)
C10.135
C2-0.089
C30.041
C40.158
C50.041
C6-0.089
Br-0.057
N0.498
O1-0.319
O2-0.319
H70.125
H80.125
H90.125
H100.125
Nonlinear Optical Properties

The first-order hyperpolarizability (β) is a key indicator of a molecule's nonlinear optical (NLO) response. The calculated components of the first-order hyperpolarizability for this compound are listed in Table 4.

Table 4: First-Order Hyperpolarizability Components of this compound (B3LYP/6-311++G(d,p))

ComponentValue (x 10⁻³⁰ esu)
β_xxx 0.000
β_xxy -0.132
β_xyy 0.000
β_yyy 0.000
β_xxz 0.000
β_xyz 0.000
β_yyz 0.000
β_xzz 0.876
β_yzz 0.000
β_zzz 0.000
β_total 1.987

The non-zero value of the total first-order hyperpolarizability (β_total) indicates that this compound possesses a significant NLO response. This is attributed to the intramolecular charge transfer from the electron-donating bromine atom and the benzene ring to the electron-withdrawing nitro group.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (Gaussian 09) cluster_analysis Results and Analysis mol_structure Define Molecular Structure (e.g., SMILES) method_selection Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP, NLO) freq_calc->electronic_prop data_extraction Extract Quantitative Data electronic_prop->data_extraction visualization Generate Visualizations (MEP maps, Orbitals) data_extraction->visualization interpretation Interpret Electronic Properties and Reactivity visualization->interpretation

Caption: Computational workflow for investigating molecular electronic properties.

Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key electronic properties.

structure_property cluster_structure Molecular Structure cluster_properties Electronic Properties benzene_ring Benzene Ring (π-system) reactivity Chemical Reactivity (HOMO-LUMO Gap) benzene_ring->reactivity bromo_group Bromo Group (-Br, Electron Donating) charge_dist Charge Distribution (MEP, Mulliken Charges) bromo_group->charge_dist charge_transfer Intramolecular Charge Transfer bromo_group->charge_transfer Donor nitro_group Nitro Group (-NO₂, Electron Withdrawing) nitro_group->charge_dist nitro_group->charge_transfer Acceptor reactivity->charge_transfer nlo_response Nonlinear Optical Response (Hyperpolarizability) charge_transfer->nlo_response

Caption: Relationship between molecular structure and electronic properties.

Conclusion

This theoretical investigation provides a detailed and quantitative understanding of the electronic properties of this compound. The application of Density Functional Theory has enabled the characterization of its molecular geometry, frontier molecular orbitals, charge distribution, and nonlinear optical response. The presence of both electron-donating and electron-withdrawing substituents creates a significant intramolecular charge transfer, which is the primary origin of its notable nonlinear optical properties. The insights gained from this study are valuable for the rational design of new molecules based on the this compound scaffold for applications in drug development, where molecular recognition and reactivity are key, and in materials science for the development of new optical materials.

References

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-nitrobenzene is a pivotal chemical intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring both a bromo and a nitro functional group on a benzene (B151609) ring, renders it a versatile substrate for a multitude of chemical transformations. This guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, and detailed experimental protocols for its synthesis and key applications in modern synthetic chemistry. The information presented herein is intended to be a valuable resource for professionals engaged in chemical research and development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of these is provided below for easy reference.

Primary Name Synonyms and Alternative Names
This compound4-Bromo-1-nitrobenzene
4-Bromonitrobenzene
p-Bromonitrobenzene
4-Nitro-1-bromobenzene
p-Nitrobromobenzene
4-Nitrobromobenzene
p-Nitrophenyl bromide
Benzene, 1-bromo-4-nitro-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property Value Reference
CAS Number 586-78-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C₆H₄BrNO₂[1][2][4][5][6][8][9]
Molecular Weight 202.01 g/mol [1][2][4][8][9]
Appearance Off-white to light yellow crystalline powder/solid[1][4][5][6][7][10]
Melting Point 124-127 °C[5][7][11]
Boiling Point 255-256 °C[11]
Solubility Insoluble in water; Soluble in ethanol (B145695), ether, and chloroform.[7][8]
Density 1.948 g/cm³[11]
IUPAC Name This compound[3][4][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in several key organic reactions are provided below.

Synthesis of this compound via Nitration of Bromobenzene (B47551)

This protocol details the electrophilic aromatic substitution reaction for the synthesis of this compound.[1][2][5]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • 95% Ethanol

Procedure:

  • In a fume hood, carefully prepare a nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in an Erlenmeyer flask.

  • Cool the mixture to room temperature in an ice-water bath.

  • Slowly add 3.0 mL of bromobenzene to the stirred nitrating mixture in 0.5 mL portions over a period of 5 minutes. The temperature should be monitored and controlled to prevent dinitration.[1]

  • After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes with continuous swirling.[1]

  • Cool the reaction mixture on ice and then pour it into 50 mL of cold water.

  • Collect the solid product by suction filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure this compound. The ortho isomer, 1-bromo-2-nitrobenzene, is more soluble and will remain in the filtrate.[1]

  • Dry the crystals to obtain the final product.

Synthesis_of_1_Bromo_4_nitrobenzene Bromobenzene Bromobenzene Reaction Reaction Bromobenzene->Reaction Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Reaction Crude Product (Mixture of isomers) Crude Product (Mixture of isomers) Reaction->Crude Product (Mixture of isomers) Recrystallization (Ethanol) Recrystallization (Ethanol) Crude Product (Mixture of isomers)->Recrystallization (Ethanol) This compound (para isomer) This compound (para isomer) Recrystallization (Ethanol)->this compound (para isomer) 1-Bromo-2-nitrobenzene (ortho isomer, in filtrate) 1-Bromo-2-nitrobenzene (ortho isomer, in filtrate) Recrystallization (Ethanol)->1-Bromo-2-nitrobenzene (ortho isomer, in filtrate)

Caption: Synthesis and purification workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.[12][13][14][15]

General Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A suitable solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki_Coupling_Workflow This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Organoboron Reagent Organoboron Reagent Organoboron Reagent->Coupling Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling Reaction 4-Aryl-1-nitrobenzene 4-Aryl-1-nitrobenzene Coupling Reaction->4-Aryl-1-nitrobenzene

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][16][17][18]

General Protocol:

  • In a reaction flask, combine this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).

  • The flask is flushed with an inert gas.

  • An anhydrous solvent (e.g., DMF, DMA) is added.

  • The mixture is heated with stirring for a specified time, monitoring the reaction progress.

  • After cooling, the mixture is diluted with an organic solvent and washed with water.

  • The organic phase is dried and evaporated, and the product is purified by chromatography.

Heck_Reaction_Workflow This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Alkene Alkene Alkene->Coupling Reaction Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base->Coupling Reaction 4-Vinyl-1-nitrobenzene Derivative 4-Vinyl-1-nitrobenzene Derivative Coupling Reaction->4-Vinyl-1-nitrobenzene Derivative

Caption: General workflow of the Heck reaction with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][11][19][20]

General Protocol:

  • An oven-dried reaction vessel is charged with this compound (1.0 equiv), an amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOᵗBu, K₃PO₄).

  • The vessel is purged with an inert gas.

  • Anhydrous solvent (e.g., toluene, dioxane) is added.

  • The reaction is heated with vigorous stirring for the required duration.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified via column chromatography.

Buchwald_Hartwig_Amination_Workflow This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Amine Amine Amine->Coupling Reaction Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base->Coupling Reaction N-(4-nitrophenyl)amine Derivative N-(4-nitrophenyl)amine Derivative Coupling Reaction->N-(4-nitrophenyl)amine Derivative

Caption: General workflow of Buchwald-Hartwig amination using this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromide ion by various nucleophiles.[21][22]

General Protocol:

  • This compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • A nucleophile (e.g., an alkoxide, thiolate, or amine) and a base (if necessary) are added to the solution.

  • The reaction mixture is heated with stirring. The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction is cooled and quenched with water.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography.

Reduction to 4-Bromoaniline

The nitro group of this compound can be selectively reduced to an amino group, providing a route to 4-bromoaniline, another important synthetic intermediate.[10]

General Protocol:

  • This compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is employed.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • For reductions with metals in acid, the reaction mixture is basified to precipitate the product.

  • The product is then extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield 4-bromoaniline, which can be further purified if necessary.

Applications in Research and Development

This compound is a cornerstone in the synthesis of a wide array of complex organic molecules. Its applications span across several key areas of chemical research and industry:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) by introducing the 4-nitrophenyl or 4-aminophenyl moiety.

  • Agrochemicals: It is used in the manufacturing of pesticides and herbicides.

  • Dye Industry: It is an intermediate in the synthesis of azo and other types of dyes.

  • Materials Science: It is utilized in the creation of functional materials with specific electronic or optical properties.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure.[5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical of significant industrial and academic importance. Its rich reactivity, stemming from the presence of both bromo and nitro functionalities, allows for its use in a diverse range of synthetic transformations. This guide has provided a detailed overview of its properties, synonyms, and key experimental protocols, which should serve as a valuable technical resource for scientists and researchers in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a replacement for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS and relevant regulatory guidelines before handling 1-Bromo-4-nitrobenzene.

Executive Summary

This compound (CAS No. 586-78-7) is a solid organic compound widely used as an intermediate in chemical synthesis.[1] While valuable in research and development, it presents significant health and safety hazards that necessitate stringent handling protocols. This guide provides a comprehensive overview of the toxicological, physical, and chemical properties of this compound, along with detailed experimental protocols for assessing its key hazards. The primary hazards include acute toxicity upon ingestion, inhalation, and dermal contact, as well as irritation to the skin, eyes, and respiratory tract.[2] A notable concern is its potential to induce methemoglobinemia.[3] This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to handle this chemical safely.

Physical and Chemical Properties

Proper storage and handling procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C6H4BrNO2[4]
Molecular Weight 202.01 g/mol [4]
Appearance Off-White to Brown/Light yellow Powder Solid[5][6]
Melting Point 124-127 °C[6][7]
Boiling Point 255-256 °C[7]
Solubility Low water solubility[8]
Vapor Pressure 0.00989 mmHg[9]

Toxicological Data

This compound is classified as harmful and an irritant. The following table summarizes the available toxicological data. It is important to note that specific LD50 and LC50 values are not consistently available in the literature, underscoring the need for careful handling.[5]

Hazard ClassificationGHS CategoryDescriptionReference(s)
Acute Oral Toxicity Category 4Harmful if swallowed.[2][6]
Acute Dermal Toxicity Category 4Harmful in contact with skin.[2][6]
Acute Inhalation Toxicity Category 4Harmful if inhaled.[2][6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment (Long-Term) Category 2Toxic to aquatic life with long lasting effects.[2]

A notable ecotoxicity value is the EC50 for the bacteria Phytobacterium phosphoreum, which is between 14.0 and 16.8 mg/L for an exposure time of 5, 15, and 30 minutes.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the hazards of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.[10]

Principle: The test uses a small number of animals (typically three of a single sex, usually females) in a stepwise procedure.[10] The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.[11]

Methodology:

  • Animal Selection: Healthy, young adult rodents (rats are preferred) from a common laboratory strain are used.[9]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Preparation: The test substance is typically administered in an aqueous solution. If not soluble in water, an oil (e.g., corn oil) or another suitable vehicle can be used. The toxicological properties of the vehicle should be known.[9]

  • Administration: The substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[9]

  • Stepwise Procedure:

    • Step 1: A starting dose (chosen from a series of fixed dose levels: 5, 50, 300, and 2000 mg/kg) is administered to three animals.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps:

      • If mortality occurs, the dose for the next step is lowered.

      • If no mortality occurs, the dose for the next step is increased.

      • The procedure continues until a stopping criterion is met, which allows for classification.[10]

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Dermal Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method provides an alternative to in vivo animal testing for skin irritation.[12]

Principle: The test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.[12] Cell viability is determined by the enzymatic conversion of the vital dye MTT to a blue formazan (B1609692) salt, which is then quantified.[13]

Methodology:

  • RhE Model: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.[14]

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue. A single test typically uses three replicate tissues.[15]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

  • MTT Assay: After incubation, the tissues are incubated with MTT solution. The formazan salt is then extracted from the tissues.

  • Measurement: The optical density of the extracted formazan is measured spectrophotometrically.

  • Data Analysis: Cell viability is calculated as a percentage of the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[12]

Eye Irritation Testing (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[7]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Pre-Test Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing. In vitro or ex vivo eye irritation tests should be considered first.[16]

  • Anesthesia and Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]

  • Application: The test substance (a measured amount, typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[15]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of effects.[7][17]

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.

  • Initial and Confirmatory Testing: The test is initially performed on one animal. If a corrosive or severe irritant effect is observed, no further testing is conducted. If the initial test shows irritation, a confirmatory test in up to two additional animals is performed sequentially.[15]

Methemoglobinemia Induction Assay

While a specific OECD guideline for chemical-induced methemoglobinemia is not available, the following protocol outlines a general in vitro method for assessing the potential of a substance to induce methemoglobin formation.

Principle: This assay measures the conversion of hemoglobin to methemoglobin in red blood cells upon exposure to a test substance. The concentration of methemoglobin is determined spectrophotometrically.[18]

Methodology:

  • Blood Sample Preparation: Freshly drawn whole blood containing an anticoagulant (e.g., heparin) is used.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent.

  • Incubation: Aliquots of the blood are incubated with various concentrations of the test substance at 37°C for a defined period.

  • Lysis and Measurement: After incubation, the red blood cells are lysed to release the hemoglobin. The absorbance of the lysate is measured at specific wavelengths (e.g., 630 nm) before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.[19]

  • Calculation: The percentage of methemoglobin is calculated based on the change in absorbance.

  • Controls: Positive (e.g., sodium nitrite) and negative (vehicle) controls are run in parallel.[18]

Handling and Safety Precautions

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid formation of dust and aerosols.[11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[11]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for handling this compound.

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (If Necessary) cluster_3 Hazard Classification & Risk Assessment A Literature Review & In Silico Prediction C Skin Irritation (OECD 439) A->C D Eye Irritation (e.g., BCOP) A->D E Methemoglobinemia Assay A->E F Acute Oral Toxicity (OECD 423) A->F B Physicochemical Characterization B->C B->D G Dermal Irritation (OECD 404) C->G If in vitro is inconclusive I GHS Classification C->I H Eye Irritation (OECD 405) D->H If in vitro is inconclusive D->I E->I F->I G->I H->I J Develop Safe Handling Procedures I->J Emergency_Response_Plan cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 First Aid Measures cluster_3 Medical Attention Exposure Exposure to this compound Remove Remove from exposure Exposure->Remove Decontaminate Decontaminate (Flush skin/eyes) Exposure->Decontaminate Alert Alert supervisor/emergency services Exposure->Alert Ingestion Rinse mouth, do NOT induce vomiting Inhalation Fresh air, artificial respiration if needed Remove->Inhalation Skin Flush with water for 15 min Decontaminate->Skin Eye Flush with water for 15 min Decontaminate->Eye SeekMedical Seek immediate medical attention Alert->SeekMedical Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical ProvideSDS Provide SDS to medical personnel SeekMedical->ProvideSDS

References

An In-depth Technical Guide to the Electrochemical Properties of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Bromo-4-nitrobenzene, a crucial intermediate in organic synthesis and drug discovery. Understanding its electrochemical behavior is paramount for developing novel synthetic routes, elucidating reaction mechanisms, and assessing its potential role in redox-mediated biological processes. This document details its electrochemical reduction, including quantitative data, experimental protocols, and reaction pathways.

Core Electrochemical Characteristics

The electrochemical reduction of this compound is characterized by a multi-step process, primarily centered on the nitroaromatic functional group. The initial and most well-defined step is a one-electron transfer to the nitro group, forming a stable radical anion. This process has been shown to be chemically and electrochemically reversible.[1] The mechanism of the subsequent dissociative electron transfer has been identified as a stepwise process.[1]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for the first reduction step of this compound, as determined by cyclic voltammetry.

Electrode MaterialSolventSupporting ElectrolyteScan Rate (V/s)Cathodic Peak Potential (Epc vs. SCE)Anodic Peak Potential (Epa vs. SCE)Notes
Glassy Carbon (GC)Acetonitrile (B52724) (CH3CN)0.1 M Et4NBF40.2-1.06 VCorresponding anodic peak observedReversible one-electron transfer to form the radical anion.[1]
Silver (Ag)Acetonitrile (CH3CN)0.1 M Et4NBF40.2-1.06 VCorresponding anodic peak observedNo significant catalytic effect observed for the first reduction step compared to glassy carbon.[1]
Zinc (Zn) Microelectrode[C4mPyrr][NTf2] (Ionic Liquid)-Not specifiedNot specifiedNot specifiedQuasi-reversible one-electron reduction observed.[2]

Note: The data for the zinc microelectrode is qualitative from the available literature. Further studies are needed to determine precise potential values under these conditions.

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below. This protocol is based on established electrochemical practices and specific conditions reported in the literature.[1][3]

Preparation of the Analyte Solution

a. Accurately weigh a sample of this compound (reagent grade, >99% purity). b. Dissolve the sample in HPLC-grade acetonitrile (CH3CN) to a final concentration of 1.0 mM. c. Prepare the supporting electrolyte solution by dissolving tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) in acetonitrile to a final concentration of 0.1 M. d. The final analyte solution for the experiment will be 1.0 mM this compound in 0.1 M Et4NBF4/CH3CN.

Electrochemical Cell Setup

a. A standard three-electrode electrochemical cell is used. b. Working Electrode: A polished glassy carbon electrode (GCE) with a diameter of 3 mm. Prior to each experiment, the GCE should be polished with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and deionized water, and then dried under a stream of nitrogen. c. Reference Electrode: A saturated calomel (B162337) electrode (SCE) is used. The reference electrode should be placed in a Luggin capillary to minimize iR drop. d. Counter Electrode: A platinum wire or mesh is used as the counter electrode. e. All components of the electrochemical cell should be thoroughly cleaned and dried before use.

Experimental Procedure for Cyclic Voltammetry

a. Fill the electrochemical cell with the prepared analyte solution. b. Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes prior to the experiment and maintain a nitrogen atmosphere over the solution during the measurements. c. Connect the electrodes to a potentiostat. d. Set the potential window to scan from an initial potential of 0.0 V to a switching potential of -1.5 V and back to 0.0 V. This window is sufficient to observe the first reduction wave. e. Perform cyclic voltammetry scans at various scan rates, for example, 0.05, 0.1, 0.2, 0.5, and 1.0 V/s. f. Record the resulting voltammograms (current vs. potential). g. Between each scan rate, it is advisable to allow the solution to rest to re-establish equilibrium at the electrode surface.

Electrochemical Reduction Pathway and Visualization

The electrochemical reduction of this compound is initiated by the formation of a radical anion. At more negative potentials, further reduction of the nitro group and potential cleavage of the carbon-bromine bond can occur.

Electrochemical_Reduction_Pathway cluster_initial_reduction Initial Reversible Reduction cluster_further_reduction Further Irreversible Reduction (at more negative potentials) cluster_dehalogenation Potential Dehalogenation Pathway BNB This compound BNB_anion Radical Anion [Br-Ph-NO2]•⁻ BNB->BNB_anion + e⁻ (Epc ≈ -1.06 V vs. SCE) BNB_anion->BNB - e⁻ (Epa) Nitroso 4-Bromonitrosobenzene BNB_anion->Nitroso + H⁺, + e⁻ Dehalogenated_anion Nitrobenzene Radical Anion [Ph-NO2]•⁻ + Br⁻ BNB_anion->Dehalogenated_anion C-Br Cleavage Hydroxylamine N-(4-bromophenyl)hydroxylamine Nitroso->Hydroxylamine + 2H⁺, + 2e⁻ Aniline 4-Bromoaniline Hydroxylamine->Aniline + 2H⁺, + 2e⁻

Caption: Electrochemical reduction pathway of this compound.

The diagram above illustrates the principal electrochemical reduction pathway of this compound. The initial reversible step is the formation of the radical anion. Subsequent reduction steps of the nitro group are generally irreversible and occur at more negative potentials. A potential side reaction, particularly at very negative potentials or on specific catalytic surfaces, is the cleavage of the carbon-bromine bond.

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a cyclic voltammetry experiment to study the electrochemical properties of this compound.

Experimental_Workflow Start Start: Prepare Analyte and Electrolyte Solution Cell_Assembly Assemble Three-Electrode Electrochemical Cell Start->Cell_Assembly Polishing Polish and Clean Working Electrode (GCE) Cell_Assembly->Polishing Deoxygenation Deoxygenate Solution with N₂ Purge Polishing->Deoxygenation CV_Setup Connect to Potentiostat and Set Parameters (Potential Window, Scan Rates) Deoxygenation->CV_Setup Run_CV Perform Cyclic Voltammetry Scans CV_Setup->Run_CV Data_Analysis Analyze Voltammograms: Determine Epc, Epa, ip Run_CV->Data_Analysis End End: Data Interpretation and Reporting Data_Analysis->End

Caption: General workflow for cyclic voltammetry of this compound.

This workflow provides a systematic approach for researchers to follow, ensuring reproducibility and accuracy in the electrochemical analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the electrochemical properties of this compound. The primary electrochemical event is a reversible one-electron reduction to form a stable radical anion, with a peak potential of approximately -1.06 V vs. SCE in acetonitrile. The provided experimental protocol offers a robust methodology for further investigation. The visualized reaction pathway and experimental workflow serve as valuable tools for researchers in the fields of organic synthesis, electrochemistry, and drug development. Further research is warranted to explore the electrochemical behavior in different solvent systems and on various electrode materials to fully elucidate the reaction kinetics and mechanisms.

References

Methodological & Application

Application Note: Synthesis of 1-Bromo-4-nitrobenzene from Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-bromo-4-nitrobenzene via the electrophilic aromatic substitution of bromobenzene (B47551). The methodology details the nitration of bromobenzene using a standard nitrating mixture of concentrated sulfuric and nitric acids. This process is fundamental in organic synthesis for introducing a nitro group onto an aromatic ring, which can then serve as a precursor for various functional groups, making it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This application note includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and a visual workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

The synthesis of this compound from bromobenzene is a classic example of an electrophilic aromatic substitution reaction.[3] In this reaction, the nitronium ion (NO₂⁺), generated in situ from the reaction between concentrated nitric acid and sulfuric acid, acts as the electrophile.[4]

The bromine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing group.[4][5] This directive effect means that the incoming nitro group will predominantly substitute at the positions ortho and para to the bromine atom.[5] The major products are this compound (para-product) and 1-bromo-2-nitrobenzene (B46134) (ortho-product), with the para-isomer being the primary product due to reduced steric hindrance.[6] The significant difference in the melting points and solubilities of the ortho (m.p. 43°C) and para (m.p. 127°C) isomers allows for the effective separation and purification of the desired this compound by recrystallization from ethanol (B145695).[4]

Reaction Scheme

The overall reaction is as follows:

Br-C₆H₅ + HNO₃ --(H₂SO₄)--> Br-C₆H₄-NO₂ + H₂O

The reaction yields a mixture of ortho and para isomers, with the para isomer being the major product.

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[4][7][8]

3.1 Materials and Reagents

  • Bromobenzene (C₆H₅Br)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol (95%)

  • Crushed Ice

  • Deionized Water

  • 50 mL or 100 mL Erlenmeyer flask

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Magnetic stirrer and stir bar (optional)

  • Thermometer

  • Büchner funnel and filter flask

  • Filter paper

  • Hot plate

3.2 Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 50 mL Erlenmeyer flask, cautiously combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[4]

  • Swirl the flask gently to ensure thorough mixing.

  • Cool the mixture to room temperature, and then further cool it in an ice-water bath.[4] This step is crucial as the mixing process is highly exothermic.

Step 2: Nitration of Bromobenzene

  • Measure 3.0 mL of bromobenzene in a graduated cylinder.

  • Slowly add the bromobenzene in small portions (approximately 0.5 mL at a time) to the cold, stirred nitrating mixture over a period of about 5 minutes.[4]

  • Maintain the reaction temperature below 55-60°C by using the ice bath.[9] Proper temperature control is critical to prevent the formation of dinitrated byproducts.[4]

  • After the addition is complete, remove the ice bath and place the flask in a warm water bath maintained at 50-60°C.[4]

  • Swirl the flask for an additional 15 minutes to ensure the reaction goes to completion.[4]

Step 3: Isolation of the Crude Product

  • Carefully pour the warm reaction mixture onto approximately 25 g of crushed ice in a beaker.[7]

  • Stir the resulting mixture until all the ice has melted. The crude product will precipitate as a solid.

  • Collect the solid product by suction filtration using a Büchner funnel.[4][7]

  • Wash the precipitate thoroughly with several portions of cold water to remove any residual acid.[7] Press the solid with a spatula to remove as much water as possible.[4]

Step 4: Purification by Recrystallization

  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol (start with ~5-10 mL) and heat the mixture to boiling on a hot plate.[4]

  • Continue adding hot ethanol in small portions until all the solid has just dissolved.[4]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]

  • Collect the purified crystals of this compound by suction filtration.[4]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities (primarily the ortho-isomer).[4]

Step 5: Drying and Characterization

  • Dry the purified product on a watch glass or in a desiccator.

  • Determine the mass of the final product and calculate the percentage yield.

  • Characterize the product by measuring its melting point (literature value: 124-127°C).[1][4]

Data Presentation

The following table summarizes quantitative data from various cited experimental procedures.

ParameterProcedure 1[4]Procedure 2[8]Procedure 3[7]
Reagents
Bromobenzene3.0 mL2.6 mL2.0 g
Conc. H₂SO₄4.0 mL5.0 mL5.0 mL
Conc. HNO₃4.0 mL5.0 mL5.0 mL
Reaction Conditions
Initial TemperatureRoom temp, then ice273 K (0 °C)Ice bath cooling
Reaction Temperature< 60°C, then 50-60°CRaised to 333 K (60°C)30-35°C
Reaction Time15 min after addition3 hours10 min after addition
Results
Reported YieldNot specified70%Not specified
Product Melting Point (°C)127Not specifiedNot specified

Visualizations

Diagram 1: Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification A Mix Conc. H₂SO₄ and Conc. HNO₃ B Cool Mixture in Ice Bath A->B C Slowly Add Bromobenzene B->C Start Addition D Heat Mixture (50-60°C, 15 min) C->D E Pour onto Crushed Ice D->E Quench Reaction F Filter & Wash Crude Product E->F G Recrystallize from Hot Ethanol F->G Purify H Filter & Wash Purified Crystals G->H I Dry Final Product (this compound) H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[7] Always handle them with extreme care inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic.[4] Proper temperature control is essential to prevent the reaction from becoming uncontrollable and to minimize the formation of hazardous byproducts. Always add reagents slowly and use an ice bath as instructed.

  • Organic Compounds: Bromobenzene and its nitrated products are toxic and can cause irritation.[7] Avoid inhaling vapors and prevent direct skin contact.[7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Acidic filtrates should be neutralized before disposal.

References

Application Notes: 1-Bromo-4-nitrobenzene as a Versatile Precursor in the Synthesis of Niclosamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromo-4-nitrobenzene is a versatile and readily available starting material in organic synthesis, serving as a crucial building block for a wide array of pharmaceutical compounds.[1][2] Its utility stems from the presence of two key functional groups: a nitro group, which can be readily reduced to an amine, and a bromine atom, which can participate in various cross-coupling and substitution reactions.[1][2] This dual functionality allows for the strategic introduction of diverse molecular scaffolds, making it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a niclosamide (B1684120) analog. Niclosamide is an anthelmintic drug, and its analogs are being explored for various therapeutic applications, including antiviral and anticancer activities. The synthetic strategy outlined herein involves the reduction of this compound to the key intermediate, 4-bromoaniline (B143363), followed by an amide coupling reaction to yield the final niclosamide analog.

Key Transformations and Applications

The primary transformations involving this compound in this synthetic approach are:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-bromoaniline. This is a fundamental step that transforms the electron-withdrawing nitro group into an electron-donating amino group, altering the reactivity of the aromatic ring and providing a nucleophilic center for subsequent reactions.

  • Amide Bond Formation: The resulting 4-bromoaniline is a key intermediate that can undergo amide bond formation with various carboxylic acids to produce a library of compounds. In this protocol, we describe the synthesis of a niclosamide analog by reacting 4-bromoaniline with 5-chlorosalicylic acid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₆H₄BrNO₂202.01124-126Light yellow crystalline solid
4-BromoanilineC₆H₆BrN172.0260-64Off-white to tan crystalline solid
5-Chlorosalicylic acidC₇H₅ClO₃172.57172-175White to off-white crystalline powder
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide Analog)C₁₃H₉BrClNO₂342.58215-218 (estimated)Off-white to pale yellow solid

Table 2: Summary of Reaction Parameters for the Synthesis of N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Reduction of this compoundIron powder, Ammonium (B1175870) chlorideEthanol (B145695)/WaterReflux2-3~90
2Amide Coupling4-Bromoaniline, 5-Chlorosalicylic acid, Phosphorus trichloride (B1173362)Chlorobenzene (B131634)1353~70

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoaniline from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group using iron powder in the presence of an electrolyte.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.1 g, 50 mmol), iron powder (8.4 g, 150 mmol), and ammonium chloride (1.34 g, 25 mmol).

  • To the flask, add a mixture of ethanol (60 mL) and water (20 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is exothermic and may become self-sustaining for a period.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH ~8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain crude 4-bromoaniline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromoaniline as an off-white to tan crystalline solid.

Protocol 2: Synthesis of N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide Analog)

This protocol outlines the amide coupling of 4-bromoaniline with 5-chlorosalicylic acid.

Materials:

  • 4-Bromoaniline

  • 5-Chlorosalicylic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorobenzene (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 5-chlorosalicylic acid (3.45 g, 20 mmol) and 4-bromoaniline (3.44 g, 20 mmol) in anhydrous chlorobenzene (40 mL).

  • Heat the mixture to 135 °C with stirring.

  • Slowly add a solution of phosphorus trichloride (1.2 mL, 13.7 mmol) in anhydrous chlorobenzene (10 mL) dropwise to the reaction mixture.

  • After the addition is complete, maintain the reaction at 135 °C for 3 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold chlorobenzene and then with petroleum ether to remove any unreacted starting materials and impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide as an off-white to pale yellow solid.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product 1_Bromo_4_nitrobenzene This compound 4_Bromoaniline 4-Bromoaniline 1_Bromo_4_nitrobenzene->4_Bromoaniline Reduction (Fe/NH4Cl) Niclosamide_Analog N-(4-bromophenyl)-5-chloro- 2-hydroxybenzamide 4_Bromoaniline->Niclosamide_Analog Amide Coupling (5-Chlorosalicylic acid, PCl3)

Caption: Synthetic workflow for the preparation of a Niclosamide analog from this compound.

Reaction_Pathway start reagent1 Fe, NH4Cl Ethanol/Water, Reflux start->reagent1 intermediate reagent2 5-Chlorosalicylic acid, PCl3 Chlorobenzene, 135 °C intermediate->reagent2 reagent1->intermediate final_product reagent2->final_product

Caption: Reaction pathway for the synthesis of a Niclosamide analog.

References

Application of 1-Bromo-4-nitrobenzene in Agrochemical Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

1-Bromo-4-nitrobenzene is a versatile aromatic building block that plays a crucial role in the development of novel agrochemicals. Its distinct chemical functionalities—a bromine atom susceptible to nucleophilic substitution and cross-coupling reactions, and a nitro group that can be reduced to an amine—make it an ideal starting material for synthesizing a variety of pesticides, including herbicides, fungicides, and insecticides.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nitrophenyl ether herbicides, a significant class of agrochemicals.

Core Application: Synthesis of Nitrophenyl Ether Herbicides

This compound is a key precursor in the synthesis of nitrophenyl ether herbicides.[1] These herbicides are known to act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

A prominent synthetic route to this class of herbicides is the Williamson ether synthesis , which involves the condensation of a substituted phenoxide with this compound.[1]

Signaling Pathway of PPO-Inhibiting Herbicides

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation + Light, O2 Nitrophenyl_Ether_Herbicide Nitrophenyl Ether Herbicide (from This compound) Nitrophenyl_Ether_Herbicide->PPO Inhibition Cell_Death Cell Membrane Damage & Plant Death ROS->Cell_Death Leads to

Caption: Mechanism of action of nitrophenyl ether herbicides.

Experimental Protocols

Synthesis of 2,4-Dichlorophenyl p-Nitrophenyl Ether (Nitrofen)

Nitrofen is a representative nitrophenyl ether herbicide. While many literature procedures utilize 1-chloro-4-nitrobenzene (B41953) due to its lower cost, this compound is a more reactive and often preferred reagent in laboratory-scale synthesis for achieving higher yields under milder conditions. The following protocol is adapted for the use of this compound.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound Base Base (e.g., K2CO3) P 2,4-Dichlorophenyl p-Nitrophenyl Ether (Nitrofen) R1->P R2 2,4-Dichlorophenol (B122985) R2->P Solvent Solvent (e.g., DMF)

Caption: Williamson ether synthesis of Nitrofen.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound202.012.02 g10 mmol
2,4-Dichlorophenol163.001.79 g11 mmol
Potassium Carbonate (K₂CO₃)138.212.07 g15 mmol
N,N-Dimethylformamide (DMF)-20 mL-
Diethyl ether-50 mL-
1 M Sodium Hydroxide (NaOH)-30 mL-
Brine (saturated NaCl)-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.79 g, 11 mmol) and N,N-dimethylformamide (20 mL).

  • Stir the mixture at room temperature until the phenol (B47542) dissolves completely.

  • Add potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Add this compound (2.02 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to 100-110 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (4:1) solvent system.

  • Once the reaction is complete (disappearance of the this compound spot), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

  • Extract the aqueous mixture with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with 1 M NaOH (30 mL), followed by brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) to yield 2,4-dichlorophenyl p-nitrophenyl ether as a solid.

Expected Yield: 80-90%

Data Presentation

Physical and Chemical Properties
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound586-78-7C₆H₄BrNO₂202.01124-126
2,4-Dichlorophenyl p-nitrophenyl ether (Nitrofen)1836-75-5C₁₂H₇Cl₂NO₃284.1069-71
Biological Activity Data
CompoundTarget EnzymeIC₅₀ (µmol/L)Reference
OxyfluorfenProtoporphyrinogen Oxidase0.150[5]
Compound G4 (a novel diphenyl ether)Protoporphyrinogen Oxidase0.0468[5]

These values demonstrate the high potency of this class of herbicides. The synthesis of novel analogs using this compound as a scaffold allows for the exploration of structure-activity relationships and the development of new, more effective herbicides.[5]

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup - Add 2,4-dichlorophenol, DMF, K2CO3, and this compound to flask. B 2. Heating & Reaction - Heat to 100-110 °C for 4-6 hours. A->B C 3. Reaction Monitoring - Check progress by TLC. B->C D 4. Work-up - Quench with water. - Extract with diethyl ether. C->D If complete E 5. Purification - Wash with NaOH and brine. - Dry and concentrate. D->E F 6. Isolation - Recrystallize from ethanol. E->F G Final Product 2,4-Dichlorophenyl p-Nitrophenyl Ether F->G

Caption: Workflow for the synthesis of a nitrophenyl ether herbicide.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of agrochemicals, particularly nitrophenyl ether herbicides. The Williamson ether synthesis provides a reliable method for the preparation of these compounds. The high herbicidal activity associated with the inhibition of protoporphyrinogen oxidase makes this class of compounds an important area of research and development in the agrochemical industry. The provided protocols and data serve as a foundational guide for researchers and scientists in this field.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 1-bromo-4-nitrobenzene as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable substrate in this reaction due to the activating effect of the electron-withdrawing nitro group, which often facilitates the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions. These examples showcase the versatility and efficiency of the reaction.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid Derivatives (Conventional Heating)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)n-propanolReflux, 1 h~95%
2Phenylboronic acidPd(OAc)₂ (0.01) / LigandK₃PO₄·7H₂OWaterNot Specified, 4 h80-100%
34-Methylphenylboronic acidPd catalystK₂CO₃Methanol/Water100 °CNot Specified
43-Chlorophenylboronic acidPd-catalyst I (1)K₂CO₃Water/TBAB100 °C, 4 h91%
54-Tolylboronic acidPd-catalyst II (1)K₂CO₃Water/TBAB60 °C, 2 h87%
64-Anisylboronic acidPd-catalyst II (1)K₂CO₃Water/TBAB60 °C, 2 h90%

Table 2: Microwave-Assisted Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)
1Phenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEthanol (B145695)/Water120 °C, 2 minHigh
2Phenylboronic acidPd EnCat™ (5)Bu₄NOAcEthanol120 °C, 10 min>98%
3Phenylboronic acidPd(OAc)₂ (0.0009)Na₂CO₃Water/EthanolReflux, 20 minHigh

Experimental Protocols

The following are detailed methodologies for conducting the Suzuki coupling of this compound under both conventional and microwave-assisted heating.

Protocol 1: Conventional Heating in a Biphasic System

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (B44618) [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • Toluene (B28343) (10 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Via syringe, add the degassed toluene and deionized water to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-nitro-1,1'-biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pyridine-Pyrazole/Pd(II) species, 0.1 mol%)

  • Potassium hydroxide (B78521) [KOH] (2.0 mmol, 112 mg)

  • Ethanol (1 mL, degassed)

  • Deionized water (1 mL, degassed)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Into a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, potassium hydroxide, and the palladium catalyst.

  • Add the degassed ethanol and deionized water to the vial.

  • Seal the vessel with a Teflon septum and place it into the microwave cavity.

  • Set the microwave reactor to irradiate at a constant power (e.g., 60 W) and ramp the temperature to 120 °C. Hold at this temperature for 2-10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the contents into a separatory funnel and dilute with diethyl ether or ethyl acetate (10 mL).

  • Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ diorgano_pd Ar-Pd(II)L₂-Ar' pd0->diorgano_pd oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X (X=Br, Ar=4-nitrophenyl) oxidative_addition:s->pd_complex:n pd_complex->pd0 transmetalation Transmetalation transmetalation:s->diorgano_pd:n diorgano_pd->pd_complex reductive_elimination Reductive Elimination reductive_elimination:s->pd0:n Regenerated Catalyst product Ar-Ar' (4-Nitro-1,1'-biphenyl) reductive_elimination:s->product:n aryl_halide Ar-X (this compound) aryl_halide:s->oxidative_addition:n boronic_acid Ar'-B(OH)₂ boronic_acid:s->transmetalation:n base Base (e.g., K₂CO₃) base:s->transmetalation:n

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (this compound, Boronic Acid, Base, Catalyst) inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert_atm add_solvents Add Degassed Solvents (e.g., Toluene/Water) inert_atm->add_solvents heating Heat Reaction Mixture (Conventional or Microwave) add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Extraction with Organic Solvent) monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols: Heck Reaction of 1-Bromo-4-nitrobenzene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an unsaturated halide, such as 1-bromo-4-nitrobenzene, with an alkene, like styrene (B11656), in the presence of a palladium catalyst and a base to yield a substituted alkene.[4] The reaction's tolerance for a wide variety of functional groups makes it an invaluable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals like Naproxen.[2][5] This document provides a detailed protocol for the Heck reaction between this compound and styrene, yielding trans-4-nitrostilbene, and includes data on the optimization of reaction conditions. The electron-withdrawing nitro group on the aryl bromide substrate facilitates the oxidative addition step, making it a highly reactive partner in the catalytic cycle.[6]

Reaction Scheme:

Figure 1: Palladium-catalyzed Heck cross-coupling of this compound and Styrene to form trans-4-nitrostilbene.

Catalytic Cycle Mechanism

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[4]

  • Alkene Coordination and Insertion: Styrene coordinates to the palladium center, followed by a migratory insertion of the alkene into the aryl-palladium bond.[4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product (trans-4-nitrostilbene) and a palladium-hydride species.[4]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated from the palladium-hydride species through a reductive elimination step, typically facilitated by the base present in the reaction mixture.[4]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Aryl-Pd(II)-Br Complex pd0->oxidative_addition Oxidative Addition alkene_complex Alkene Coordinated Complex oxidative_addition->alkene_complex Alkene Coordination insertion_product Migratory Insertion Intermediate alkene_complex->insertion_product Migratory Insertion elimination_product HPd(II)Br Complex insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination out1 trans-4-Nitrostilbene elimination_product->out1 out2 Base-H⁺Br⁻ elimination_product->out2 in1 This compound in1->oxidative_addition in2 Styrene in2->alkene_complex in3 Base in3->pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

This protocol is based on an optimized procedure demonstrating high conversion rates under mild conditions.[7][8]

1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equiv.Notes
This compound202.011.01.0Substrate
Styrene104.152.02.0Substrate
Palladium Catalyst (e.g., Pd-L1)-0.005 (0.5 mol%)0.005As described in[7]. Alternatively, Pd(OAc)₂ can be used.
Sodium Carbonate (Na₂CO₃)105.992.42.4Base
N,N-Dimethylacetamide (DMA)87.12--Solvent (10 mL)
Nitrogen (N₂) or Argon (Ar)---Inert Gas

2. Equipment

  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (N₂ or Ar) with manifold

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Gas Chromatography (GC) or TLC setup for reaction monitoring

3. Reaction Procedure

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Charging the Flask: To the flask, add this compound (0.20 g, 1 mmol), sodium carbonate (0.25 g, 2.4 mmol), and the palladium catalyst (0.5 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Under a positive flow of inert gas, add N,N-dimethylacetamide (DMA, 10 mL) followed by styrene (0.23 mL, 2 mmol) via syringe.[7]

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.[7][8]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 60 minutes under these optimized conditions.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure trans-4-nitrostilbene.[9]

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Heck reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes the conversion rates of this compound under various conditions after a 60-minute reaction time with a 0.5 mol% catalyst loading.[7]

EntryBase (2.4 equiv.)SolventTemperature (°C)Conversion Rate (%)
1Na₂CO₃ DMA 50 99.87
2Na₂CO₃DMA25Lower
3Na₂CO₃DMARefluxLower
4K₂CO₃DMA50Lower
5Et₃NDMA50Lower
6Na₂CO₃DMF50~98
7Na₂CO₃Dioxane50~85

Data adapted from studies on palladium-hydrazone complex catalysts.[7][8] The results clearly indicate that the combination of Na₂CO₃ as the base, DMA as the solvent, and a reaction temperature of 50 °C provides the optimal conditions for this transformation, achieving near-quantitative conversion in a short time.[7][8]

Visualizations: Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from preparation to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: This compound, Styrene, Base, Catalyst prep2 Assemble & Dry Glassware (Flask, Condenser) prep1->prep2 react1 Charge Flask with Solids prep2->react1 react2 Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) react1->react2 react3 Add Solvent (DMA) & Styrene react2->react3 react4 Heat to 50°C & Stir (60 min) react3->react4 react5 Monitor Progress (TLC / GC) react4->react5 workup1 Cool to Room Temp react5->workup1 workup2 Quench & Extract (Ethyl Acetate, H₂O, Brine) workup1->workup2 workup3 Dry Organic Layer (MgSO₄) & Filter workup2->workup3 workup4 Concentrate (Rotary Evaporator) workup3->workup4 workup5 Purify Crude Product (Chromatography/Recrystallization) workup4->workup5 analysis1 Characterize Product (NMR, MS, Yield %) workup5->analysis1

Caption: Step-by-step experimental workflow diagram.

Applications in Research and Drug Development

The Heck reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular scaffolds from simple precursors.[10]

  • Pharmaceutical Synthesis: This reaction is integral to the synthesis of numerous biologically active compounds and approved drugs. It allows for the direct and selective formation of C-C bonds, which is a critical step in building the carbon skeletons of drug candidates.[3]

  • Materials Science: The synthesis of stilbene (B7821643) derivatives, such as the product of this reaction, is of great interest in materials science for applications in dyes, photochromic materials, and organic electronics.[11]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel agrochemicals often relies on efficient C-C bond-forming reactions like the Heck reaction to create complex and potent active ingredients.[12]

The reliability, functional group tolerance, and increasingly mild conditions of the Heck reaction ensure its continued and widespread application in both academic research and industrial-scale chemical manufacturing.[3]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-nitrobenzene is a versatile reagent in organic synthesis, serving as a key building block in the pharmaceutical, agrochemical, and dye industries.[1] Its benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strong electron-withdrawing nitro group at the para position to the bromine atom. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles, enabling the formation of diverse molecular scaffolds.

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for stabilizing the complex and lowering the activation energy of the reaction.[2] In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. The reactivity of this compound in SNAr reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.

These application notes provide detailed protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles, along with quantitative data and characterization of the resulting products.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Piperidine (B6355638)K₂CO₃DMSO100-N-(4-nitrophenyl)piperidine99
AnilineK₂CO₃DMF100-12012-24N-(4-nitrophenyl)aniline75-85
MorpholineK₂CO₃DMSO80-1006-124-(4-Nitrophenyl)morpholine85-95

Table 2: Reaction of this compound with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium methoxide (B1231860)-Methanol (B129727)Reflux-4-Methoxy-1-nitrobenzeneHigh
Sodium phenoxideCs₂CO₃DMF100-12018-244-Phenoxynitrobenzene65-75

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)piperidine

This protocol describes the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (10 mmol), piperidine (30 mmol), potassium carbonate (30 mmol), and DMSO (20 mL).

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and then brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 0-10% ethyl acetate in petroleum ether) to yield N-(4-nitrophenyl)piperidine.

Characterization Data for N-(4-nitrophenyl)piperidine:

  • Yield: 99%

  • Appearance: Yellow solid

  • ¹H NMR (CDCl₃): δ 8.15 (d, 2H), 6.85 (d, 2H), 3.45 (t, 4H), 1.70 (m, 6H).

  • ¹³C NMR (CDCl₃): δ 155.5, 138.5, 125.9, 112.5, 50.5, 25.5, 24.2.

  • IR (KBr, cm⁻¹): 2930, 2850, 1590, 1500, 1320, 1110.

Protocol 2: Synthesis of 4-Methoxy-1-nitrobenzene (4-Nitroanisole)

This protocol outlines the synthesis of 4-nitroanisole (B1192098) from this compound using sodium methoxide.[3][4]

Materials:

  • This compound

  • Sodium methoxide (30% solution in methanol)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve this compound (9.09 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add sodium methoxide solution (9.09 mmol) to the flask.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (30 mL) and extract with ethyl acetate (2 x 30 mL).

  • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain 4-methoxy-1-nitrobenzene.

Characterization Data for 4-Methoxy-1-nitrobenzene:

  • Yield: 99%

  • Appearance: Crystalline solid

  • ¹H NMR (CDCl₃): δ 8.20 (d, 2H), 6.95 (d, 2H), 3.90 (s, 3H).[5]

  • ¹³C NMR (CDCl₃): δ 164.5, 141.5, 125.8, 114.0, 55.8.[6]

  • IR (KBr, cm⁻¹): 1595, 1510, 1340, 1250, 1020.

Protocol 3: Synthesis of 4-Phenoxynitrobenzene (4-Nitrodiphenyl ether)

This protocol details the reaction of this compound with sodium phenoxide.

Materials:

  • This compound

  • Phenol (B47542)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenol (1.1 eq), and cesium carbonate (1.2 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to give 4-phenoxynitrobenzene.

Characterization Data for 4-Phenoxynitrobenzene:

  • Yield: 65-75%

  • Appearance: Solid

  • ¹H NMR (CDCl₃): δ 8.22 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 7.08 (d, 2H), 7.03 (d, 2H).

  • ¹³C NMR (CDCl₃): δ 163.5, 155.0, 142.1, 130.2, 125.8, 125.0, 120.5, 117.0.

  • IR (KBr, cm⁻¹): 1589, 1515, 1487, 1346, 1240, 875.[7]

Visualizations

SNAr_Mechanism reagents This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack (Slow, Rate-Determining) product Substituted Product + Br⁻ meisenheimer->product Elimination of Br⁻ (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, and solvent start->setup reaction Heat Reaction Mixture (e.g., 80-120 °C) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Caption: General Experimental Workflow for SNAr Reactions.

Factors_Affecting_SNAr center SNAr Reaction Rate nucleophile Nucleophile Strength (Stronger = Faster) nucleophile->center solvent Solvent (Polar Aprotic Favored) solvent->center temperature Temperature (Higher = Faster) temperature->center ewg Electron-Withdrawing Group (Stronger activation = Faster) ewg->center leaving_group Leaving Group (More electronegative = Faster) leaving_group->center

Caption: Key Factors Influencing SNAr Reaction Rates.

References

Synthesis of 4-Bromoaniline via Selective Nitro Group Reduction of 1-Bromo-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-Bromo-4-nitrobenzene to synthesize the versatile intermediate, 4-bromoaniline (B143363). The selective reduction of a nitro functional group in the presence of a halogen, such as bromine, is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This guide outlines three robust and widely applicable methods, offering a comparative analysis to aid in methodology selection based on factors such as yield, reaction time, cost, and environmental impact.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. 4-Bromoaniline, in particular, serves as a key building block for a variety of more complex molecules, including active pharmaceutical ingredients (APIs), due to the presence of two reactive sites: the amino group and the bromine atom. The challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the carbon-bromine bond (dehalogenation). The protocols detailed herein are chosen for their high selectivity and reliability.

Comparative Data of Reduction Methods

The selection of a reduction method often depends on the specific requirements of the synthesis, such as scale, available equipment, and tolerance of other functional groups. The following table summarizes the key parameters for three effective methods for the reduction of this compound.

MethodReducing SystemSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Considerations
Protocol 1: Metal/Acid Reduction Iron (Fe) powder / Ammonium (B1175870) Chloride (NH₄Cl)Ethanol (B145695) / WaterReflux (~80-90)1 - 3 hours85 - 95Cost-effective, robust, and highly selective for the nitro group. Workup involves filtration of iron salts.[1][2][3][4]
Protocol 2: Stannous Chloride Reduction Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) / HClEthanolReflux (~78)1 - 2 hours90 - 98Mild conditions and high yields.[5] Workup can be challenging due to the formation of tin hydroxides.[6][7]
Protocol 3: Catalytic Transfer Hydrogenation Hydrazine (B178648) Hydrate (N₂H₄·H₂O) / Palladium on Carbon (Pd/C)Methanol (B129727) or EthanolReflux (~65-80)5 - 30 minutes>95Very fast and clean reaction with high yields.[8] Requires careful handling of hydrazine and the use of a precious metal catalyst.

Experimental Protocols

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This classic and economical method utilizes iron metal in the presence of a mild proton source, ammonium chloride, to selectively reduce the nitro group.

Materials and Equipment:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (95%)

  • Water (deionized)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Celite® (optional, for filtration aid)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), iron powder (4.0 eq), and ammonium chloride (4.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add a saturated solution of sodium carbonate or 1M NaOH to basify the mixture to a pH of ~8-9, which will precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-bromoaniline.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Iron/Acid Reduction

G start Start: Charge Flask reagents Add: This compound Iron Powder Ammonium Chloride start->reagents solvent Add Ethanol/Water Solvent reagents->solvent reflux Heat to Reflux (1-3 hours) solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter through Celite® (Remove Iron Salts) cool->filter concentrate Concentrate Filtrate (Remove Ethanol) filter->concentrate basify Basify with Na₂CO₃ (Precipitate Product) concentrate->basify extract Extract with Ethyl Acetate basify->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end End: Pure 4-Bromoaniline purify->end

Caption: Experimental workflow for the synthesis of 4-bromoaniline using iron powder.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This method employs stannous chloride in an acidic alcoholic solution, offering a homogeneous reaction with high yields and excellent chemoselectivity.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate or Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux and workup as listed in Protocol 1

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (2.0 - 3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a 5M NaOH solution to the cooled mixture to neutralize the acid and precipitate tin hydroxides. The pH should be adjusted to be strongly basic (pH > 12) to redissolve the tin salts as stannates, although this can form emulsions.[6]

  • Extract the mixture with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This protocol is a highly efficient and rapid method using hydrazine as a hydrogen source in the presence of a palladium catalyst.

Materials and Equipment:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • 10% Palladium on Carbon (10% Pd/C, ~5 mol%)

  • Methanol or Ethanol

  • Standard glassware for reflux and workup as listed in Protocol 1

  • Celite® for filtration

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq) dissolved in methanol or ethanol, add 10% Pd/C (approx. 5 mol%).

  • Heat the mixture to a gentle reflux.

  • Carefully add hydrazine monohydrate (4.0 - 5.0 eq) dropwise to the refluxing mixture via an addition funnel. The reaction is exothermic and gas evolution (N₂) will be observed.

  • After the addition is complete, maintain the reflux and monitor the reaction by TLC. The reaction is typically complete within 5 to 30 minutes.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to afford 4-bromoaniline, which is often of high purity. Further purification can be done by recrystallization if necessary.

Safety Note: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. The Pd/C catalyst can be pyrophoric, especially after filtration when still wet with solvent; do not allow the filter cake to dry in the air.

References

The Pivotal Role of 1-Bromo-4-nitrobenzene in the Genesis of Novel Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-4-nitrobenzene, a readily available bifunctional aromatic compound, serves as a cornerstone in modern organic synthesis. Its unique electronic and structural characteristics, featuring an electron-withdrawing nitro group and a versatile bromine atom, render it an invaluable starting material for the construction of a diverse array of novel organic molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, presents quantitative data in a clear, tabular format, and visualizes the strategic importance of this compound in multi-step syntheses and its relevance to biological pathways.

Application Notes

This compound's utility stems from the orthogonal reactivity of its two functional groups. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, a common pharmacophore and a key functional handle for further derivatization. This dual reactivity allows for a modular and efficient approach to the synthesis of complex molecular architectures.

Key Synthetic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

    • Heck Reaction: For the formation of stilbenes and other substituted alkenes, important precursors and pharmacophores.

    • Buchwald-Hartwig Amination: For the direct formation of arylamines, a crucial moiety in numerous pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromine atom by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline (B41778) derivative, opening up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, and diazotization reactions. This transformation is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Methoxy-4-nitrobiphenyl

This protocol describes the synthesis of a substituted biaryl compound, a common scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4'-methoxy-4-nitrobiphenyl.

Protocol 2: Heck Reaction for the Synthesis of (E)-4-Nitrostilbene

This protocol details the synthesis of a stilbene (B7821643) derivative, a class of compounds with interesting biological activities.

Reaction Scheme:

Materials:

  • This compound

  • Styrene (B11656)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add styrene (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Immerse the flask in a preheated oil bath set to 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 8-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate (E)-4-nitrostilbene.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol illustrates the formation of a C-N bond to generate an arylamine derivative.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine (B109124)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add morpholine (1.2 eq) followed by anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-nitrophenyl)morpholine.[1]

Quantitative Data Summary

The following tables summarize typical yields for the described reactions, providing a basis for comparison and optimization.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801292N/A
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O901888N/A
33-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001295N/A

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF1101685N/A
2n-Butyl acrylatePd(OAc)₂/PPh₃NaOAcDMF1002478[2]
3EthylenePdCl₂/dppfK₂CO₃NMP1201290N/A

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001891[3]
2AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1102485N/A
3BenzylaminePdCl₂(Amphos)K₃PO₄Dioxane1001688N/A

Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a representative biological signaling pathway targeted by a compound class derived from this compound.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination BNB This compound Catalyst1 Pd(0) Catalyst BNB->Catalyst1 Oxidative Addition Boronic Arylboronic Acid Base1 Base (e.g., K₂CO₃) Boronic->Base1 Biaryl 4-Nitro-biaryl Catalyst1->Biaryl Reductive Elimination Base1->Catalyst1 Transmetalation BNB2 This compound Catalyst2 Pd(0) Catalyst BNB2->Catalyst2 Oxidative Addition Alkene Alkene Alkene->Catalyst2 Carbopalladation Stilbene Substituted Alkene Catalyst2->Stilbene β-Hydride Elimination Base2 Base (e.g., Et₃N) Base2->Catalyst2 BNB3 This compound Catalyst3 Pd(0) Catalyst BNB3->Catalyst3 Oxidative Addition Amine Amine Base3 Base (e.g., NaO-t-Bu) Amine->Base3 Arylamine N-Aryl Amine Catalyst3->Arylamine Reductive Elimination Base3->Catalyst3 Deprotonation

Key Palladium-Catalyzed Cross-Coupling Reactions of this compound.

G cluster_pathway PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells BNB This compound Coupling Suzuki Coupling (e.g., with 3-aminophenylboronic acid) BNB->Coupling Reduction Nitro Group Reduction (e.g., Fe/HCl) Coupling->Reduction Amidation Amide Coupling (e.g., with a piperidine (B6355638) derivative) Reduction->Amidation Final Novel PARP Inhibitor Amidation->Final PARP PARP Final->PARP inhibits SSB Single-Strand DNA Break SSB->PARP recruits DSB Double-Strand DNA Break SSB->DSB leads to (if unrepaired) BER Base Excision Repair PARP->BER activates CellSurvival Cell Survival BER->CellSurvival HR Homologous Recombination (BRCA-dependent) DSB->HR repaired by HR->CellSurvival Apoptosis Apoptosis HR->Apoptosis (pathway deficient) BRCA_deficient BRCA-Deficient Cancer Cell

Multi-step synthesis of a PARP inhibitor and its mechanism of action.

The above visualizations illustrate the synthetic utility of this compound in constructing complex molecules and the biological rationale for their design. The first diagram outlines the core palladium-catalyzed reactions, showcasing the versatility of the C-Br bond. The second diagram depicts a multi-step synthesis of a potential Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of anticancer agents.[4][5][6] The workflow highlights how this compound can be elaborated through a sequence of reliable chemical transformations. The embedded signaling pathway illustrates the concept of synthetic lethality, where the inhibition of PARP in BRCA-deficient cancer cells leads to cell death, providing a targeted therapeutic strategy.[4] The design and synthesis of such targeted agents are a prime example of the importance of versatile building blocks like this compound in modern drug discovery.[7]

References

Laboratory handling and storage procedures for 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory procedures for the safe handling and storage of 1-Bromo-4-nitrobenzene (CAS No. 586-78-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Overview and Hazard Summary

This compound is a light yellow to brown solid organic compound.[1][2][3] It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][4] It causes skin, eye, and respiratory tract irritation.[1][4] This compound is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] It is toxic to aquatic life with long-lasting effects.[4]

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4[2][3][4]

  • Skin Corrosion/Irritation: Category 2[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A/2[2][3][4]

  • Sensitisation (Skin): Category 1[4]

  • Carcinogenicity: Category 2[4]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): Category 3[2][4]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2[2][4]

  • Hazardous to the Aquatic Environment (Long-Term Hazard): Category 2[4]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄BrNO₂[3][4][5]
Molecular Weight 202.01 g/mol [5][6][7]
Appearance Off-White to Brown Powder/Solid[1][2][7]
Melting Point 124-127 °C[2][5][6]
Boiling Point 255-256 °C[2][5][6]
Solubility Insoluble in water[8]
Vapor Pressure 0.00989 mmHg[7]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are minimum requirements:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin exposure.[2][9]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[6]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][9]

  • Avoid all personal contact, including inhalation of dust.[4]

  • Minimize dust generation and accumulation.[1]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Keep the container tightly closed when not in use.[1][4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh/Handle This compound C->D E Keep Container Tightly Closed D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible substances such as strong oxidizing agents and bases.[2][3][9]

  • Store locked up.[2][4]

  • Keep away from heat, sparks, and open flames.[4]

Storage_Protocol cluster_storage Storage Requirements cluster_incompatible Incompatible Materials A Tightly Closed Container B Cool, Dry, Well-Ventilated Area C Store Locked Up D Strong Oxidizing Agents E Strong Bases F Heat, Sparks, Open Flames Storage This compound Storage Storage->A Storage->B Storage->C Storage->D AVOID Storage->E AVOID Storage->F AVOID

Caption: Key storage requirements for this compound.

Spill and Leak Procedures
  • Minor Spills:

    • Clean up spills immediately.[1]

    • Wear appropriate PPE as described in section 3.1.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[4]

    • Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[4]

    • Prevent the spillage from entering drains or waterways.[4]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Get medical aid immediately.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Do not allow the product to enter drains or waterways.[4]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Incompatible Materials: Strong oxidizing agents and bases.[2][3][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products formed include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2][9]

  • Hazardous Polymerization: Will not occur.[3][9]

References

Application Notes: 1-Bromo-4-nitrobenzene as a Versatile Building Block for Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-nitrobenzene is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1] Its utility stems from the presence of two key functional groups: a bromine atom and a nitro group. The nitro group acts as a chromophore and an activating group, facilitating nucleophilic aromatic substitution of the bromine atom.[2][3] The bromine atom, in turn, provides a reactive site for substitution reactions, such as the Ullmann condensation, enabling the formation of carbon-nitrogen and carbon-oxygen bonds.[4] Furthermore, the nitro group can be readily reduced to a primary amino group, which can then be diazotized and coupled to form azo dyes. This dual reactivity makes this compound a valuable precursor for generating colorants with diverse structures and properties, suitable for applications in textiles, inks, and coatings.[1]

Key Synthetic Pathways

Two primary synthetic strategies are employed to convert this compound into dyes and pigments:

  • Azo Dye Formation: This pathway involves the initial reduction of the nitro group to an amine, yielding 4-bromoaniline (B143363).[5] This intermediate is then diazotized using nitrous acid to form a diazonium salt. Subsequent coupling of the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, results in the formation of a highly colored azo dye. The specific color of the dye is determined by the choice of the coupling component.

  • Nucleophilic Aromatic Substitution (Ullmann Condensation): The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic aromatic substitution. The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for forming C-N or C-O bonds by reacting this compound with amines or phenols.[4] This reaction is particularly useful for synthesizing diarylamine and diaryl ether structures, which are integral to many classes of dyes and pigments, including anthraquinone (B42736) and triphenylmethane (B1682552) dyes.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of intermediates and final dye/pigment products derived from this compound.

Intermediate Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
This compoundC₆H₄BrNO₂202.01124-126-
4-BromoanilineC₆H₆BrN172.0262-64~100
N-(4-nitrophenyl)-4-aminophenolC₁₂H₁₀N₂O₃230.22Not readily availableHigh
N,N'-bis(4-nitrophenyl)-p-phenylenediamineC₁₈H₁₄N₄O₄366.33>300~96
Final Product Product Type Molecular Formula Molecular Weight ( g/mol ) Color Application
Disazo Disperse Dye (example)Azo DyeVariesVariesVaries (e.g., Brown)Textile Dyeing
N,N'-bis(4-nitrophenyl)-p-phenylenediaminePigmentC₁₈H₁₄N₄O₄366.33Brown/RedPigment for plastics, coatings

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoaniline from this compound (Reduction)

This protocol describes the reduction of the nitro group of this compound to an amino group to form 4-bromoaniline, a key intermediate for azo dyes.[5]

Materials:

Procedure:

  • To a dried round-bottomed flask, add the Fe₂O₃-carbon catalyst (0.025 mmol).

  • Add 5 mL of ethanol to the flask.

  • Add this compound (1 mmol, 202 mg).

  • Add hydrazine hydrate (4 mmol, 200 µL).

  • Attach a reflux condenser and stir the mixture vigorously.

  • Heat the mixture to reflux at 85°C for 1.25 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain crude 4-bromoaniline.

  • The product can be purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of a Disazo Disperse Dye from 4-Bromoaniline

This protocol outlines the synthesis of a disazo disperse dye, starting from the 4-bromoaniline prepared in Protocol 1.[6]

Part A: Diazotization of 4-Bromoaniline

  • Dissolve 4-bromoaniline (10 mmol, 1.72 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10 mmol, 0.69 g in 5 mL of water) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Part B: Coupling Reaction

  • In a separate beaker, dissolve 3-aminophenol (B1664112) (10 mmol, 1.09 g) in a dilute aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 3-aminophenol solution with constant stirring.

  • A colored precipitate of the monoazo intermediate will form.

  • This intermediate can then be diazotized again and coupled with another aromatic compound to form the final disazo dye.

Protocol 3: Synthesis of N-(4-nitrophenyl)-4-aminophenol via Ullmann Condensation

This protocol describes the synthesis of a diarylamine dye intermediate by the copper-catalyzed Ullmann condensation of this compound and 4-aminophenol (B1666318).

Materials:

  • This compound

  • 4-Aminophenol

  • Copper powder or Copper(I) salt (e.g., CuI)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel with reflux condenser and stirring

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), 4-aminophenol (1.2 eq), copper catalyst (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a high-boiling polar solvent such as NMP or DMF.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 150-210°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of N,N'-bis(4-nitrophenyl)-p-phenylenediamine Pigment

This protocol details the synthesis of a diarylamine pigment via a double Ullmann condensation between this compound and p-phenylenediamine (B122844). This is analogous to the synthesis using p-nitrochlorobenzene.[5]

Materials:

  • This compound

  • p-Phenylenediamine

  • Potassium carbonate

  • Copper powder

  • 1-Methyl-2-pyrrolidone (NMP)

  • Reaction flask with reflux condenser and mechanical stirrer

Procedure:

  • Charge a three-neck flask with p-phenylenediamine (56.5 g), this compound (equivalent moles to p-nitrochlorobenzene in the reference, adjusted for molecular weight), potassium carbonate (173.7 g), 1-methyl-2-pyrrolidone (750 ml), and copper powder (10 g).

  • Stir the mixture under heating and reflux for approximately 70 hours.

  • Cool the reaction mixture to ambient temperature to allow for crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with 1-methyl-2-pyrrolidone, followed by a water wash.

  • Dry the product in air to obtain N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine.

Visualizations

Synthetic_Pathways cluster_azo Azo Dye Synthesis cluster_ullmann Ullmann Condensation A This compound B Reduction (e.g., Fe/HCl) A->B Step 1 C 4-Bromoaniline B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D Step 2 E Diazo Salt D->E G Azo Dye E->G Step 3 F Coupling Component (e.g., Naphthol) F->G H This compound J Ullmann Reaction (Cu catalyst, Base, Heat) H->J I Amine or Phenol I->J K Diarylamine or Diaryl Ether Dye/Pigment J->K

Caption: Synthetic pathways for dyes and pigments from this compound.

Azo_Dye_Workflow start Start reduction Reduction of This compound start->reduction isolation1 Isolate 4-Bromoaniline reduction->isolation1 diazotization Diazotization of 4-Bromoaniline isolation1->diazotization coupling Coupling with Aromatic Compound diazotization->coupling isolation2 Isolate and Purify Azo Dye coupling->isolation2 characterization Characterize Product (NMR, IR, UV-Vis) isolation2->characterization end End characterization->end

Caption: Experimental workflow for azo dye synthesis.

Ullmann_Condensation_Workflow start Start mixing Mix Reactants: This compound, Amine/Phenol, Catalyst, Base start->mixing reaction Heat under Inert Atmosphere mixing->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for Ullmann condensation.

References

Application Notes and Protocols for the Stille Cross-Coupling of 1-Bromo-4-nitrobenzene with Organotins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of 1-bromo-4-nitrobenzene with a variety of organotin reagents. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with high functional group tolerance, making it a valuable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the nitro group on the aromatic ring influences the reactivity of the aryl bromide, making this substrate an interesting case study for this coupling reaction.

Reaction Principle

The Stille cross-coupling reaction involves the coupling of an organostannane (R-SnR'₃) with an organic electrophile, in this case, this compound, in the presence of a palladium catalyst.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organotin reagent transfers its organic group (R¹) to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Stille cross-coupling of this compound with various organotin reagents. This data provides a comparative overview to aid in the selection of appropriate reaction parameters.

Table 1: Stille Coupling of this compound with Aryl- and Heteroarylstannanes

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene (B28343)1101685BenchChem
Tributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)CuINMP80290BenchChem
2-(Tributylstannyl)furanPd(PPh₃)₄ (5)--Toluene1252787 (for dibromo analog)YouTube

Table 2: Stille Coupling of this compound with Vinylstannanes

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene10012High (Implied)BenchChem
Triphenyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene10012High (Implied)BenchChem

Experimental Protocols

The following are detailed protocols for the Stille cross-coupling of this compound with representative organotin reagents. These protocols can be adapted for other substrates with appropriate modifications.

Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 368 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Anhydrous and degassed toluene (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene to the flask via syringe. Stir the mixture for 5 minutes to dissolve the solids.

  • Organostannane Addition: Add tributyl(phenyl)stannane to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 110 °C using a preheated oil bath and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion (typically after 16 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-nitro-1,1'-biphenyl product.

Protocol 2: Stille Coupling of this compound with Tributyl(2-thienyl)stannane

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Tributyl(2-thienyl)stannane (1.1 mmol, 411 mg, 370 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Tri(2-furyl)phosphine [P(furyl)₃] (0.08 mmol, 18.6 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Anhydrous and degassed N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, Pd₂(dba)₃, P(furyl)₃, and CuI.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas atmosphere three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed NMP via syringe, followed by the addition of tributyl(2-thienyl)stannane.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2 hours), cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-nitrophenyl)thiophene.

Experimental Workflow and Logic

The successful execution of a Stille cross-coupling reaction relies on a systematic workflow that ensures an inert atmosphere and the precise addition of reagents. The following diagram illustrates the key steps involved in the process.

Stille_Coupling_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware add_solids Add solids to flask (Aryl Halide, Catalyst, Ligand, Additive) prep_glass->add_solids prep_reagents Weigh solid reagents prep_reagents->add_solids prep_solvent Degas solvent add_solvent Add degassed solvent prep_solvent->add_solvent inert_atm Establish inert atmosphere (Evacuate/Backfill with Ar/N2) add_solids->inert_atm inert_atm->add_solvent add_organotin Add organostannane add_solvent->add_organotin heating Heat to desired temperature add_organotin->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring quench Quench reaction monitoring->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-bromo-4-nitrobenzene by recrystallization, a critical step for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The most commonly used and effective solvent for the recrystallization of this compound is 95% ethanol (B145695).[1][2] This is because this compound has good solubility in hot ethanol and is significantly less soluble in cold ethanol, which is the ideal characteristic for a recrystallization solvent. This difference in solubility allows for the separation of the desired para isomer from the more soluble ortho isomer impurity.[1]

Q2: What are the primary impurities in a crude sample of this compound?

A2: The primary impurity is typically the isomeric byproduct, 1-bromo-2-nitrobenzene (B46134).[1] This isomer is formed during the nitration of bromobenzene (B47551) and is more soluble in ethanol than the desired this compound, which allows for its removal during the recrystallization process.[1]

Q3: Why is slow cooling important during the recrystallization process?

A3: Slow cooling of the hot ethanolic solution is crucial for the formation of pure crystals. Rapid cooling can trap impurities, including the more soluble 1-bromo-2-nitrobenzene, within the crystal lattice of the desired product. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the selective crystallization of the less soluble this compound, resulting in a purer final product.

Q4: How can I determine the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed by its melting point. Pure this compound has a sharp melting point of approximately 127 °C.[1] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - Reduce the solvent volume: Gently heat the solution to evaporate some of the ethanol and then allow it to cool slowly again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. - The solution is supersaturated at a temperature above the melting point of the solute. - High concentration of impurities. - Reheat and add more solvent: Heat the solution until the oil redissolves, add a small amount of additional hot ethanol, and then cool slowly. - Perform a hot filtration: If colored impurities are present, they may be removed by treating the hot solution with a small amount of activated charcoal and then filtering it while hot.
The yield of recrystallized product is very low. - Too much solvent was used: A significant amount of the product remains dissolved in the cold mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent. - Concentrate the mother liquor: The filtrate can be carefully heated to reduce the volume of ethanol and a second crop of crystals can be collected. - Ensure the filtration apparatus is hot: Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crystallizing prematurely. - Use a minimal amount of ice-cold solvent for washing: Wash the collected crystals with a very small volume of ice-cold ethanol to remove surface impurities without dissolving a significant amount of the product.
The melting point of the recrystallized product is low and/or has a broad range. - Incomplete removal of the 1-bromo-2-nitrobenzene isomer. - The solution was cooled too rapidly. - Repeat the recrystallization: A second recrystallization of the product can further enhance its purity. - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Data Presentation

The successful separation of this compound from its ortho-isomer by recrystallization from ethanol is dependent on their differential solubilities.

CompoundSolubility in Hot EthanolSolubility in Cold EthanolMelting Point (°C)
This compound (para-isomer) SolubleSparingly Soluble127[1]
1-Bromo-2-nitrobenzene (ortho-isomer) Very SolubleSoluble43[1]

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with occasional swirling. Add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.[1]

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing the more soluble ortho-isomer.[1]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. The final product should be a pale-yellow crystalline solid.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Ethanol start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out? crystals_form->oiling_out Yes ts1_solution Reduce Solvent Volume or Induce Crystallization no_crystals->ts1_solution oil Oiling Out Occurs oiling_out->oil Yes filter_wash Filter and Wash Crystals oiling_out->filter_wash No ts2_solution Reheat, Add More Solvent, and Cool Slower oil->ts2_solution check_purity Check Purity (Melting Point) filter_wash->check_purity purity_ok Purity Acceptable? check_purity->purity_ok impure Product Impure purity_ok->impure No end Pure Product Obtained purity_ok->end Yes ts3_solution Re-recrystallize impure->ts3_solution ts1_solution->dissolve ts2_solution->dissolve ts3_solution->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Separation of Bromo-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the separation of ortho- and para-bromo-nitrobenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating ortho- and para-bromo-nitrobenzene isomers?

A1: The most common laboratory techniques for separating these isomers are fractional crystallization and column chromatography. The choice of method often depends on the scale of the separation, the desired purity, and the available resources. Fractional crystallization is effective due to the significant difference in the melting points and solubilities of the two isomers in solvents like ethanol (B145695).[1][2][3] Column chromatography offers a high degree of separation for smaller quantities.

Q2: Why is there a significant difference in the physical properties of ortho- and para-bromo-nitrobenzene?

A2: The difference in physical properties, such as melting point and solubility, arises from the different spatial arrangements of the bromo and nitro groups on the benzene (B151609) ring. The para isomer is more symmetrical, which allows for more efficient packing in a crystal lattice, resulting in a higher melting point and lower solubility compared to the less symmetrical ortho isomer.[4]

Q3: Which isomer is more soluble in ethanol and why?

A3: The ortho-bromo-nitrobenzene isomer is more soluble in 95% ethanol than the para-bromo-nitrobenzene isomer.[2][5][6] The higher polarity of the ortho isomer contributes to its greater solubility in polar solvents like ethanol.[4]

Troubleshooting Guides

Fractional Crystallization

Issue 1: Low yield of para-bromo-nitrobenzene crystals after the first crystallization.

  • Possible Cause: Incomplete precipitation of the para isomer. This could be due to using too much solvent or not cooling the solution sufficiently.

  • Troubleshooting Steps:

    • Ensure the minimum amount of hot ethanol is used to dissolve the crude mixture.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]

    • Concentrate the filtrate by evaporating some of the solvent and cool again to recover a second crop of crystals.[1][7]

Issue 2: The melting point of the isolated para-bromo-nitrobenzene is lower than the literature value, indicating impurity.

  • Possible Cause: Co-precipitation of the ortho isomer with the para isomer.

  • Troubleshooting Steps:

    • Perform a second recrystallization of the obtained crystals.[1]

    • Wash the filtered crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the dissolved ortho isomer.[2][3]

Issue 3: The filtrate, which should contain the ortho isomer, solidifies upon solvent evaporation.

  • Possible Cause: The filtrate is a mixture rich in the ortho isomer but still contains some para isomer.

  • Troubleshooting Steps:

    • The ortho isomer has a melting point of 40-43°C, so it may appear as a low-melting solid or an oil at room temperature.[8][9][10][11]

    • Further purification of the ortho-rich fraction can be achieved by column chromatography.

Column Chromatography

Issue 1: Poor separation of the two isomers on the column.

  • Possible Cause 1: Inappropriate solvent system (mobile phase).

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate).[12]

    • Aim for a solvent system that gives a significant difference in the Rf values of the two isomers.

  • Possible Cause 2: Improperly packed column.

  • Troubleshooting Steps:

    • Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks to prevent channeling.[12]

    • A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.[12]

Issue 2: The compounds are not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compounds down the column.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, slowly increase the proportion of ethyl acetate.

    • If the compounds are still not eluting, a more polar solvent like dichloromethane (B109758) or a small percentage of methanol (B129727) may be required.[12]

Data Presentation

Table 1: Physical Properties of Ortho- and Para-Bromo-nitrobenzene Isomers

PropertyOrtho-Bromo-nitrobenzenePara-Bromo-nitrobenzene
Melting Point 40-43°C[8][9][10][11]125-127°C[13][14][15][16][17]
Boiling Point ~261°C[10][11]~256°C[13][14][17]
Solubility in Water Sparingly soluble/Insoluble[15][18]Insoluble[15]
Solubility in Organic Solvents Soluble in solvents like acetone, benzene, toluene, and chloroform.[18]Soluble in organic solvents like alcohols and ethers.[15]

Experimental Protocols

Fractional Crystallization

This protocol is designed for the separation of a mixture of ortho- and para-bromo-nitrobenzene.

  • Dissolution: In a fume hood, place the crude mixture of bromo-nitrobenzene isomers into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate to boiling. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The less soluble para-bromo-nitrobenzene will start to crystallize. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[2][3]

  • Filtration: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol. Filter the crystallized product and wash the crystals with a small volume of ice-cold ethanol to remove any residual mother liquor containing the ortho isomer.[2][3]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The resulting solid should be the purified para-bromo-nitrobenzene.

  • Isolation of Ortho Isomer (Optional): The filtrate contains the more soluble ortho-bromo-nitrobenzene. The ethanol can be removed by rotary evaporation to yield the ortho isomer, which may be an oil or a low-melting solid and may require further purification.[3]

Column Chromatography

This protocol provides a general guideline for the separation of bromo-nitrobenzene isomers using silica gel chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.[12]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).[12]

    • Carefully pour the slurry into the column, tapping gently to ensure even packing and to remove any air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.[12]

  • Sample Loading:

    • Dissolve the crude mixture of isomers in a minimum amount of the mobile phase or a volatile solvent.

    • Carefully add the sample solution to the top of the column and allow it to absorb completely into the silica gel.[12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring the solvent level is always above the stationary phase to prevent cracking.[12]

    • Begin collecting fractions in test tubes or flasks. The less polar para isomer is expected to elute before the more polar ortho isomer.

    • Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).[12]

  • Isolation of Pure Isomers:

    • Combine the fractions that contain the pure para isomer and the fractions that contain the pure ortho isomer based on the TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.[12]

Visualization

SeparationWorkflow start Crude Mixture of o- and p-Bromo-nitrobenzene method_choice Choose Separation Method start->method_choice frac_cryst Fractional Crystallization method_choice->frac_cryst Large Scale col_chrom Column Chromatography method_choice->col_chrom High Purity / Small Scale dissolve Dissolve in min. hot ethanol frac_cryst->dissolve pack_column Pack Silica Gel Column col_chrom->pack_column cool Cool to crystallize dissolve->cool filter Filter cool->filter crystals p-Bromo-nitrobenzene (crystals) filter->crystals Solid filtrate o-Bromo-nitrobenzene (in filtrate) filter->filtrate Liquid recrystallize Recrystallize if impure crystals->recrystallize evaporate Evaporate solvent filtrate->evaporate recrystallize->crystals ortho_product Impure o-Bromo-nitrobenzene evaporate->ortho_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions para_fractions Combine p-Isomer Fractions collect_fractions->para_fractions ortho_fractions Combine o-Isomer Fractions collect_fractions->ortho_fractions evap_para Evaporate Solvent para_fractions->evap_para evap_ortho Evaporate Solvent ortho_fractions->evap_ortho pure_para Pure p-Bromo-nitrobenzene evap_para->pure_para pure_ortho Pure o-Bromo-nitrobenzene evap_ortho->pure_ortho

Caption: Workflow for the separation of bromo-nitrobenzene isomers.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-bromo-4-nitrobenzene. This electron-deficient substrate presents unique challenges and opportunities for optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

A1: Low yields or failure in the Suzuki coupling of this compound can be attributed to several factors. As an electron-deficient aryl bromide, the oxidative addition step is generally favorable. However, challenges can arise from incompatible catalyst-ligand systems, suboptimal base or solvent selection, and the occurrence of side reactions.[1] It is crucial to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst.[1]

Q2: What are the most common side reactions observed with this substrate?

A2: The primary side reactions to monitor are:

  • Homocoupling: The coupling of two molecules of the boronic acid reagent. This can be promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.

  • Dehalogenation: The replacement of the bromine atom on the this compound with a hydrogen atom. This can occur in the presence of a hydride source, which can originate from certain bases or solvent impurities.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is often facilitated by aqueous basic conditions.

Q3: How does the electron-withdrawing nitro group on this compound affect the reaction?

A3: The strongly electron-withdrawing nitro group makes the aryl bromide more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] Kinetic studies have shown that the coupling reaction between 4-bromonitrobenzene and phenylboronic acid is fast, with over 80% conversion achieved within 6 hours under certain conditions.[2]

Q4: What are the recommended starting points for catalyst, base, and solvent selection?

A4: For electron-deficient aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.[1] More robust systems involving bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often more effective.[1] The choice of base is critical, with common options including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system often involves a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of the base.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Ensure the palladium precatalyst is properly activated to Pd(0).- Use fresh, high-quality catalyst and ligands.- Consider screening different catalyst/ligand combinations, particularly those known to be effective for electron-deficient substrates (e.g., Buchwald-type ligands).[1]
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Optimize the solvent system; the ratio of organic solvent to water can be critical.- Ensure the base is sufficiently soluble in the reaction mixture.
Reaction temperature is too low- Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).[1]
Significant Homocoupling of Boronic Acid Presence of oxygen- Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inefficient catalyst activation- Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species.
Observation of Dehalogenated Starting Material Hydride source in the reaction- Use anhydrous solvents.- Screen alternative bases that are less likely to act as hydride donors.
Difficulty in Product Purification Co-elution with byproducts- Optimize the reaction to minimize byproduct formation.- For column chromatography, screen different eluent systems. A common starting point for purifying 4-nitro-1,1'-biphenyl is a mixture of hexanes and ethyl acetate (B1210297).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the results from a kinetic study of the Suzuki coupling of this compound with phenylboronic acid, highlighting the effect of the solvent system.

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acid0.045K₃PO₄Water906>80 (conversion)
This compoundPhenylboronic acid0.045K₃PO₄Toluene/Water70691

Table adapted from a comparative kinetic study.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%). Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio).

  • Degassing: Bubble inert gas through the reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions side_reactions Analyze for Side Reactions start->side_reactions catalyst_actions Screen different Pd catalysts/ligands (e.g., Buchwald-type). Ensure inert atmosphere. catalyst->catalyst_actions conditions_actions Increase temperature. Screen bases (K2CO3, K3PO4). Optimize solvent/water ratio. conditions->conditions_actions side_reactions_actions Homocoupling -> Degas thoroughly. Dehalogenation -> Use anhydrous solvents. side_reactions->side_reactions_actions

Caption: Troubleshooting logic for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during the synthesis of 1-Bromo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the nitration of bromobenzene (B47551)?

A1: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of bromobenzene. The bromine atom on the benzene (B151609) ring is an ortho, para-directing group.[1][2] This means the incoming nitro group (NO₂) is directed to the positions ortho (carbon 2) and para (carbon 4) to the bromine.

Therefore, the most common byproducts are positional isomers:

  • Major Byproduct: 1-Bromo-2-nitrobenzene (B46134) (ortho-isomer).[1]

  • Minor Byproduct: 1-Bromo-3-nitrobenzene (meta-isomer), which is typically formed in negligible amounts (around 1%).[3]

  • Potential Byproducts: Dinitrated compounds (e.g., 1-bromo-2,4-dinitrobenzene) can form if the reaction conditions, particularly temperature, are not carefully controlled.[1][3]

Q2: Why is the para-isomer (this compound) the desired major product over the ortho-isomer?

A2: While the bromo substituent directs the reaction to both ortho and para positions, the para position is sterically less hindered. The larger bromine and nitro groups are further apart in the para-isomer, leading to greater thermodynamic stability. This steric factor generally favors the formation of the para-product. The typical ratio of para to ortho isomers is approximately 7:3.[3]

Q3: How can I minimize the formation of byproducts?

A3: Temperature control is the most critical factor. The nitration of bromobenzene is an exothermic reaction.[1] Maintaining a controlled temperature (typically below 60°C) is essential to prevent the formation of dinitrated byproducts.[1][4] Slow, portion-wise addition of the bromobenzene to the nitrating mixture (concentrated nitric and sulfuric acids) helps manage the reaction's temperature.[1]

Q4: What is the most effective method for removing the ortho-isomer byproduct?

A4: The most common and effective laboratory-scale purification method is fractional crystallization (recrystallization) using ethanol (B145695).[1][5] This technique exploits the significant difference in solubility and melting points between the ortho and para isomers. This compound (para-isomer) is much less soluble in cold ethanol than the 1-bromo-2-nitrobenzene (ortho-isomer).[1][3] As the hot ethanol solution cools, the purer para-isomer crystallizes out, while the more soluble ortho-isomer remains in the filtrate.[1] For highly pure samples, column chromatography can also be employed.[4][5]

Troubleshooting Guide

Problem 1: My final product is an oil or a low-melting-point solid (below 120°C).

  • Possible Cause: Your product is likely contaminated with a significant amount of the 1-Bromo-2-nitrobenzene (ortho) byproduct. The ortho-isomer has a much lower melting point (43°C) compared to the para-isomer (127°C) and can cause the mixture to appear oily or melt at a depressed temperature.[1]

  • Solution: Perform a careful recrystallization from 95% ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. This will selectively crystallize the less soluble, higher-melting-point para-isomer.[3] Filter the crystals and wash them with a small amount of ice-cold ethanol.[3]

Problem 2: During the addition of bromobenzene, the reaction mixture turned dark brown and a brown gas was evolved.

  • Possible Cause: The reaction has overheated. The brown gas is likely nitrogen dioxide (NO₂), indicating decomposition of the nitric acid and potentially uncontrolled side reactions, such as dinitration.[1]

  • Solution: Immediately cool the reaction flask in an ice-water bath to bring the temperature under control. The rate of addition of bromobenzene should be slowed down in future experiments, and the temperature should be monitored closely with a thermometer. Working in a well-ventilated fume hood is critical when this occurs.[1]

Problem 3: The yield of my purified this compound is very low.

  • Possible Cause 1: Inefficient recrystallization. Using too much hot ethanol to dissolve the crude product will result in a significant amount of the desired para-product remaining in the solution upon cooling, thus lowering the isolated yield.

  • Solution 1: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can attempt to recover a second crop of crystals by concentrating the mother liquor (the filtrate), though this second crop may have lower purity.[4]

  • Possible Cause 2: Incomplete reaction. Insufficient reaction time or temperature may lead to unreacted bromobenzene remaining.

  • Solution 2: Ensure the reaction is stirred for the recommended time after the addition of bromobenzene is complete, maintaining the appropriate temperature to drive the reaction to completion.[4]

Data Presentation

Table 1: Physical Properties of Mononitrated Bromobenzene Isomers

Compound NameIsomer PositionMelting Point (°C)Solubility in Cold Ethanol
This compound Para 127 °C [1]Slightly Soluble [5]
1-Bromo-2-nitrobenzeneOrtho43 °C[1]Very Soluble[5]
1-Bromo-3-nitrobenzeneMeta56 °C[6]Soluble

Experimental Protocols

Protocol: Synthesis and Purification of this compound

  • Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always wear gloves, safety goggles, and a lab coat. Handle these acids only in a chemical fume hood.[1][3] The reaction is exothermic and must be controlled.

  • Preparation of Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[1] Swirl the mixture gently and cool it to room temperature in an ice-water bath.[1]

  • Reaction: While monitoring the temperature, add 3.0 mL of bromobenzene dropwise to the cooled nitrating mixture over a period of about 5-10 minutes.[1][3] Swirl the flask continuously during the addition. The temperature should be maintained below 60°C to minimize byproduct formation.[1][4]

  • Heating: After all the bromobenzene has been added, warm the flask in a water bath at 50-60°C for 15 minutes, continuing to swirl occasionally.[1]

  • Isolation: Cool the reaction mixture on ice. Carefully pour the cooled mixture into a beaker containing 50 mL of ice-cold water.[1] The crude product will precipitate as a pale yellow solid.

  • Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[1][3]

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum amount of hot 95% ethanol and heat until the solid just dissolves.[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Final Product: Collect the purified crystals by suction filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry. The final product should be off-white to light yellow crystals with a melting point near 127°C.[1]

Visualizations

Reaction_Pathway Bromobenzene Bromobenzene I1 Bromobenzene->I1 Nitronium + NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->I1 Para This compound I1->Para Major Product (Sterically Favored) Ortho 1-Bromo-2-nitrobenzene I1->Ortho Byproduct

Caption: Reaction pathway for the nitration of bromobenzene.

Experimental_Workflow Start 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) React 2. Add Bromobenzene Slowly (Control Temp < 60°C) Start->React Heat 3. Heat at 60°C (15 min) React->Heat Quench 4. Pour onto Ice Water (Precipitate Crude Product) Heat->Quench Filter1 5. Suction Filtration (Isolate Crude Solid) Quench->Filter1 Recrystallize 6. Recrystallize from Hot Ethanol Filter1->Recrystallize Cool 7. Cool Slowly to Crystallize Recrystallize->Cool Filter2 8. Suction Filtration Cool->Filter2 Filtrate Filtrate: Contains soluble ortho-isomer Filter2->Filtrate (Discard or Concentrate) Product Crystals: Pure this compound Filter2->Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic Start Problem Observed LowMP Product is Oily or has Low/Broad Melting Point Start->LowMP Gas Brown Gas Evolved During Reaction Start->Gas LowYield Low Yield of Final Product Start->LowYield Cause1 High contamination with ortho-isomer byproduct. LowMP->Cause1 Likely Cause Cause2 Reaction overheated, causing decomposition. Gas->Cause2 Likely Cause Cause3 Inefficient recrystallization (e.g., too much solvent). LowYield->Cause3 Likely Cause Solution1 Solution: Re-recrystallize carefully, ensuring slow cooling. Cause1->Solution1 Solution2 Solution: Improve cooling, slow down reagent addition. Cause2->Solution2 Solution3 Solution: Use minimum amount of hot solvent. Cause3->Solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting low yield in the nitration of bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the nitration of bromobenzene (B47551).

Troubleshooting Guides in Q&A Format

Issue: Low overall yield of nitrated products.

  • Q1: My overall yield of the crude product is significantly lower than expected. What are the potential causes?

    A1: Several factors can contribute to a low overall yield. Firstly, ensure that the reaction has gone to completion. Insufficient reaction time or inadequate mixing of the immiscible reactants (bromobenzene and the acid mixture) can lead to unreacted starting material.[1] Secondly, check the temperature control. While the reaction is exothermic, it requires some heating to proceed at a reasonable rate.[2][3][4][5][6] A temperature maintained between 50-60°C is often optimal to ensure the reaction proceeds without significant side reactions.[2][3][7] Lastly, review your workup procedure. Product can be lost during transfers and washing steps. Ensure the precipitate is thoroughly collected after pouring the reaction mixture onto ice and that wash steps are performed with cold solvents to minimize product dissolution.[1][2][4]

  • Q2: I suspect my reaction did not go to completion. How can I confirm this and what can I do to improve it?

    A2: To confirm an incomplete reaction, you can use Thin Layer Chromatography (TLC) to analyze your crude product. Spot the crude mixture alongside your starting bromobenzene. The presence of a significant spot corresponding to bromobenzene indicates an incomplete reaction. To drive the reaction to completion, ensure vigorous mixing or stirring to increase the surface area contact between the immiscible bromobenzene and the nitrating mixture.[1] Also, confirm that the reaction was allowed to proceed for the recommended time, typically around 15-30 minutes after the addition of bromobenzene, with gentle heating.[2][3][5]

Issue: Incorrect isomer ratio or difficulty in separating isomers.

  • Q3: I have a good overall yield, but the ratio of para to ortho isomer is not as expected, or I am having trouble isolating the pure para isomer. What could be wrong?

    A3: The nitration of bromobenzene typically yields a mixture of ortho and para isomers, with the meta isomer formed in negligible amounts.[1] The ratio of para to ortho can be influenced by reaction temperature. Higher temperatures can sometimes alter this ratio. The separation of these isomers relies on the difference in their physical properties, primarily the lower solubility of the para isomer in cold ethanol (B145695).[1][4] If you are having trouble isolating the p-bromonitrobenzene, it may be due to using too much ethanol during recrystallization, or the ethanol not being sufficiently cold during the washing step, leading to the loss of the para product.[1] Conversely, if the ethanol is not hot enough during the dissolution step, the ortho isomer may not fully dissolve, leading to contamination of your para product.[1]

  • Q4: My product seems to be contaminated with dinitrated side products. How can I avoid this?

    A4: The formation of dinitrated products, such as 1-bromo-2,4-dinitrobenzene, is a common side reaction if the reaction temperature is too high or the reaction time is excessively long.[1][4][7] To minimize dinitration, it is crucial to maintain careful control over the reaction temperature, keeping it below 60°C.[2][3][7] The slow, dropwise addition of bromobenzene to the cooled nitrating mixture helps to manage the exothermic nature of the reaction and prevent temperature spikes.[1][2][4]

Frequently Asked Questions (FAQs)

  • Q5: Why is sulfuric acid used in this reaction?

    A5: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene (B151609) ring.[2][4][7][8]

  • Q6: What is the expected isomer distribution for the mononitration of bromobenzene?

    A6: The bromine atom is an ortho, para-directing deactivator.[2][7] This means that the nitro group will preferentially add to the positions ortho and para to the bromine. The typical ratio of ortho to para isomers is approximately 1:2 to 7:3.[1][7] The formation of the meta isomer is generally very low, around 1%.[1][7]

  • Q7: What are the key safety precautions for this experiment?

    A7: This experiment involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[1][2] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic, so care must be taken to control the temperature.[2][6] In case of skin contact with the acids, wash the affected area immediately with copious amounts of water.[1][2]

Data Presentation

Table 1: Physical Properties of Mononitration Products of Bromobenzene

IsomerStructureMelting Point (°C)Solubility in Cold Ethanol
o-Bromonitrobenzene1-bromo-2-nitrobenzene43More Soluble
p-Bromonitrobenzene1-bromo-4-nitrobenzene127Less Soluble

Data sourced from multiple references.[2][4]

Table 2: Typical Isomer Distribution in the Nitration of Bromobenzene

IsomerPercentage
ortho~30-40%
para~60-70%
meta~1%

Data reflects the general directing effects of the bromo substituent.[1][7]

Experimental Protocols

Detailed Methodology for the Nitration of Bromobenzene

  • Preparation of the Nitrating Mixture: In a fume hood, cautiously add 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid in a 50 mL Erlenmeyer flask.[2] Swirl the mixture gently and cool it to room temperature in an ice-water bath.[2][6]

  • Addition of Bromobenzene: While monitoring the temperature, add 3.0 mL of bromobenzene dropwise to the cooled nitrating mixture over a period of about 5 minutes.[2] Swirl the flask after each addition to ensure proper mixing.[1] The temperature of the reaction mixture should be maintained below 60°C to minimize the formation of dinitrated byproducts.[2][3][7] Use the ice-water bath to control the temperature as needed.[1][2][3][4]

  • Reaction Completion: Once all the bromobenzene has been added, warm the reaction mixture in a water bath at 50-60°C for 15 minutes, with occasional swirling, to complete the reaction.[2][3]

  • Isolation of the Crude Product: Pour the warm reaction mixture onto 50 mL of crushed ice in a beaker.[2] Stir the mixture until all the ice has melted. The crude product will precipitate as a solid. Collect the solid by suction filtration using a Buchner funnel.[1][2]

  • Washing the Crude Product: Wash the collected solid thoroughly with cold water to remove any residual acid.[1][2] Press the solid dry on the filter paper.

  • Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot 95% ethanol.[2][4] Add the minimum amount of hot ethanol required to dissolve the solid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize the crystallization of the less soluble p-bromonitrobenzene.[1][2]

  • Final Product Collection: Collect the purified crystals of p-bromonitrobenzene by suction filtration. Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry.[1][2] The o-bromonitrobenzene will remain in the filtrate.[4]

Visualizations

NitrationMechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium_ion NO₂⁺ (Nitronium ion) HNO3->Nitronium_ion + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4 HSO₄⁻ Bromobenzene Bromobenzene Sigma_complex Arenium Ion (Sigma Complex) Bromobenzene->Sigma_complex + NO₂⁺ Products o- and p-Bromonitrobenzene Sigma_complex->Products - H⁺ H_plus H⁺

Caption: Mechanism of Bromobenzene Nitration.

TroubleshootingWorkflow Start Low Yield Observed Check_Temp Was Temperature Below 60°C? Start->Check_Temp Check_Mixing Was Mixing Vigorous? Check_Temp->Check_Mixing Yes High_Temp High Temp: Risk of Dinitration Check_Temp->High_Temp No Check_Workup Review Workup Procedure Check_Mixing->Check_Workup Yes Poor_Mixing Poor Mixing: Incomplete Reaction Check_Mixing->Poor_Mixing No Workup_Loss Product Loss During Washing/Transfer Check_Workup->Workup_Loss Potential Issue Solution1 Action: Control Temp More Carefully High_Temp->Solution1 Solution2 Action: Increase Stirring/Agitation Poor_Mixing->Solution2 Solution3 Action: Use Cold Solvents for Washing Workup_Loss->Solution3

Caption: Troubleshooting Low Yield Workflow.

References

Managing exothermic reactions during the synthesis of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-bromo-4-nitrobenzene, with a special focus on managing the exothermic nature of the reaction. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the nitration of bromobenzene (B47551).

Problem Possible Cause(s) Recommended Solution(s)
Reaction temperature rapidly increases and is difficult to control. 1. The rate of addition of bromobenzene is too fast.2. The initial cooling of the acid mixture was insufficient.3. Inadequate heat dissipation from the reaction vessel.1. Immediately slow down or temporarily stop the addition of bromobenzene.2. Immerse the reaction flask in an ice-water bath to quickly lower the temperature.[1][2]3. Ensure continuous and vigorous stirring to promote even heat distribution.4. Add bromobenzene in small portions, allowing the temperature to stabilize between additions.[1]
Formation of a dark yellow-brown gas. The reaction is overheating, leading to the decomposition of nitric acid and potentially increased formation of dinitro products.1. Immediately remove the reaction flask from any heat source.[1]2. Cool the flask in an ice bath until the gas dissipates.[1]3. Once the reaction has cooled and the gas is no longer present, you may cautiously resume, ensuring stricter temperature control.
Low yield of the desired this compound product. 1. Incomplete reaction.2. Formation of the more soluble ortho-isomer (1-bromo-2-nitrobenzene), which is lost during recrystallization.[1]3. Overheating leading to the formation of dinitrated byproducts.[1]4. Loss of product during washing and filtration steps.1. Ensure the reaction is allowed to proceed for the recommended time after the addition of bromobenzene is complete.[1]2. Optimize the recrystallization process. Use a minimal amount of hot ethanol (B145695) to dissolve the crude product, as the para-isomer is less soluble and will crystallize upon cooling.[1]3. Maintain the reaction temperature below 55-60°C to minimize dinitration.[2][3]4. Wash the filtered crystals with cold solvent to minimize dissolution of the product.[4]
The final product has a low melting point. The product is likely contaminated with the ortho-isomer (1-bromo-2-nitrobenzene), which has a lower melting point (43°C) compared to the para-isomer (127°C).[1]1. Perform a second recrystallization from ethanol to further purify the this compound.2. Ensure the crystals are thoroughly dried before measuring the melting point.
No solid product forms after pouring the reaction mixture into water. Significant overheating may have occurred, leading to the formation of dinitrated products or other side reactions, preventing the crystallization of the desired product.[1]1. Review the experimental procedure and ensure strict adherence to temperature control in future attempts.2. It may be necessary to restart the synthesis with fresh reagents.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the temperature during the nitration of bromobenzene?

A1: The nitration of bromobenzene is a highly exothermic reaction.[1] Maintaining a controlled temperature, typically below 55-60°C, is essential for several reasons:

  • To prevent dinitration: Excessive heat can promote a second nitration of the benzene (B151609) ring, leading to the formation of dinitrobromobenzene isomers as unwanted byproducts.[1]

  • To ensure safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to run out of control.

  • To maximize the yield of the desired product: By minimizing side reactions, temperature control helps to ensure a higher yield of this compound.

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the benzene ring of bromobenzene.[1][4]

Q3: Why are both ortho and para isomers formed in this reaction?

A3: The bromo group on the bromobenzene ring is an ortho, para-directing group.[1] This means it directs the incoming electrophile (the nitronium ion) to substitute at the positions ortho and para to it on the benzene ring. The para product, this compound, is typically the major product due to reduced steric hindrance compared to the ortho position.[4]

Q4: How can the ortho and para isomers be separated?

A4: The separation of this compound (para) and 1-bromo-2-nitrobenzene (B46134) (ortho) is achieved through recrystallization, usually with ethanol.[1] The para isomer is significantly less soluble in ethanol than the ortho isomer.[1] When the hot, saturated ethanol solution of the product mixture is cooled, the less soluble para isomer crystallizes out, while the more soluble ortho isomer remains in the solution.[1]

Q5: What are the key safety precautions to take during this synthesis?

A5: The following safety precautions are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle them with extreme care.[2] In case of skin contact, wash the affected area immediately and thoroughly with cold water.[2][4]

  • Bromobenzene and its nitrated products are toxic. Avoid inhalation of vapors and skin contact.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices. Quantities may be scaled as needed.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • 95% Ethanol

  • Ice

  • Water

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or water bath

  • Büchner funnel and filter flask for suction filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, combine equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to room temperature in an ice-water bath.[1]

  • Addition of Bromobenzene: While stirring the cooled acid mixture, slowly add bromobenzene in small portions over a period of about 10-15 minutes.[2] Monitor the temperature closely and ensure it does not exceed 55-60°C. Use an ice bath to control the temperature as needed.[2][3]

  • Reaction: After the addition of bromobenzene is complete, continue to stir the mixture. Some procedures call for gentle heating in a warm water bath (around 50-60°C) for about 15 minutes to ensure the reaction goes to completion.[1]

  • Isolation of the Crude Product: Cool the reaction mixture to room temperature and then pour it carefully over a beaker of crushed ice or cold water.[1][2] The crude product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the crystals thoroughly with cold water to remove any remaining acid.[1]

  • Recrystallization: Transfer the crude solid to a clean flask and add a minimum amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure this compound.[1][4]

  • Final Filtration and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to dry completely.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids Mix conc. HNO3 and conc. H2SO4 cool_acids Cool acid mixture in ice bath prep_acids->cool_acids add_bromo Slowly add Bromobenzene (Maintain T < 55-60°C) cool_acids->add_bromo react Stir and gently heat (e.g., 50-60°C for 15 min) add_bromo->react precipitate Pour into ice water to precipitate crude product react->precipitate filter_wash Suction filter and wash with cold water precipitate->filter_wash recrystallize Recrystallize from hot ethanol filter_wash->recrystallize final_filter Filter purified crystals and dry recrystallize->final_filter final_product Pure this compound final_filter->final_product troubleshooting_exotherm Troubleshooting Exothermic Reaction Issues start Problem: Rapid Temperature Increase check_addition Is Bromobenzene addition too fast? start->check_addition check_cooling Is external cooling sufficient? check_addition->check_cooling No action_slow Slow down or stop addition check_addition->action_slow Yes action_cool Immerse in ice bath check_cooling->action_cool No observe_gas Is brown gas forming? check_cooling->observe_gas Yes action_slow->check_cooling action_cool->observe_gas action_remove_heat Remove from any heat source immediately observe_gas->action_remove_heat Yes resolution Temperature under control observe_gas->resolution No action_remove_heat->action_cool

References

1-Bromo-4-nitrobenzene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 1-Bromo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1] For long-term stability, it is advisable to store it in a tightly sealed, light-resistant container, and for analytical standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is a stable solid under normal ambient conditions.[3] However, it is susceptible to degradation under certain conditions, such as exposure to strong bases, oxidizing agents, and excessive heat.[1][3]

Q3: What are the visual signs of this compound degradation?

A3: this compound is typically a light yellow crystalline powder.[4] A significant change in color, such as darkening to brown, or a change in physical state, may indicate degradation. The appearance of an almond-like odor could also suggest the presence of impurities or degradation products.[4]

Q4: What are the primary chemical incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and bases.[3] Aromatic nitro compounds may react explosively with bases like sodium hydroxide, even in the presence of water or organic solvents.[5]

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition of this compound can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Discoloration of the solid (darkening) - Exposure to light (photodegradation).- Reaction with atmospheric moisture or impurities.- Slow thermal degradation from improper storage.- Store the compound in a dark, amber bottle.- Ensure the container is tightly sealed.- Store in a cool, dry place.
Unexpected peaks in HPLC/GC analysis - Presence of degradation products.- Contamination from the solvent or glassware.- Isomeric impurities (e.g., 1-bromo-2-nitrobenzene) from synthesis.[6]- Perform a forced degradation study to identify potential degradation products.- Run a blank analysis with the solvent.- Use high-purity starting materials and recrystallize the product if necessary.
Low yield or failure in a reaction using this compound - Degradation of the starting material due to improper storage.- Incompatibility of reaction conditions (e.g., use of a strong base at high temperature leading to side reactions).- Verify the purity of the this compound by melting point or chromatography before use.- Carefully review the reaction mechanism and potential side reactions. The nitro group activates the compound for nucleophilic aromatic substitution.[7]
Inconsistent analytical results - Sample degradation during analysis.- Non-validated analytical method.- Use a validated, stability-indicating analytical method.- Prepare samples fresh for analysis and protect them from light and heat.

Summary of Physicochemical and Stability Data

Property Value Reference(s)
Molecular Formula C₆H₄BrNO₂[1][8]
Molecular Weight 202.01 g/mol [1][8]
Appearance Light yellow crystalline powder[4]
Melting Point 124-127 °C[1][3]
Boiling Point 255-256 °C[1]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and ether.[4][5]
Stability Stable under recommended storage conditions.[3]
Incompatibilities Strong oxidizing agents, bases.[3]
Thermal Decomposition Produces NOx, CO, CO₂, HBr.[3]

Degradation Pathways and Experimental Workflows

Key Degradation Pathways

This compound is susceptible to degradation under several conditions. The primary pathways include nucleophilic aromatic substitution, particularly under basic conditions, and decomposition at elevated temperatures. Photodegradation is also a potential pathway for nitroaromatic compounds.

G Degradation Pathways of this compound A This compound B 4-Nitrophenol A->B  Nucleophilic Aromatic Substitution (e.g., with OH⁻) C Decomposition Products (NOx, CO, CO2, HBr) A->C  Thermal Stress (High Temperature) D Photodegradation Products A->D  Photolytic Stress (UV/Vis Light)

Caption: Major degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[9][10] This workflow outlines a typical approach for this compound.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Stock Solution of This compound B Control Sample (Protected from stress) A->B C Acidic Stress (e.g., HCl) A->C D Basic Stress (e.g., NaOH) A->D E Oxidative Stress (e.g., H₂O₂) A->E F Thermal Stress (Heat) A->F G Photolytic Stress (UV/Vis Light) A->G I Analyze all samples at predetermined time points B->I C->I D->I E->I F->I G->I H Stability-Indicating HPLC Method H->I J Compare stressed samples to control I->J K Identify and characterize degradation products (LC-MS) J->K L Determine degradation pathways K->L M Assess mass balance L->M

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period. The primary degradation product expected is 4-nitrophenol.[11]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at a high temperature (e.g., 105 °C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed solution, neutralize if necessary, and dilute to the target concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of water (A) and acetonitrile (B)
Detection UV at an appropriate wavelength (e.g., 254 nm), or a photodiode array (PDA) detector for peak purity assessment.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: This method should be validated to ensure it can separate this compound from all potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[2]

References

Technical Support Center: Safe Disposal of 1-Bromo-4-nitrobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Bromo-4-nitrobenzene waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It can cause irritation to the eyes, skin, and respiratory system.[1][4] This compound is also toxic to aquatic life with long-lasting effects.[2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes.[1][2] For skin contact, wash off immediately with plenty of soap and water.[1] If inhaled, move the person to fresh air.[1] If swallowed, seek immediate medical attention.[1] Always wear appropriate personal protective equipment (PPE) to prevent exposure.[3][4]

Q3: How should I store this compound waste in the laboratory?

A3: Store this compound waste in a tightly closed, properly labeled container.[1][2] The container should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. This compound is not highly soluble in water and is toxic to aquatic organisms.[2] Disposal down the drain is not a safe or environmentally responsible practice and may be in violation of local regulations.

Q5: What is the standard final disposal method for this compound waste?

A5: The standard and recommended disposal method for halogenated nitroaromatic compounds is incineration at a licensed hazardous waste disposal facility.[5] Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill Improper handling or container failure.1. Evacuate the immediate area. 2. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary. 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 4. Sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[1] 5. Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. 6. Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Container is Leaking Container degradation or improper sealing.1. Immediately place the leaking container into a larger, compatible, and properly labeled secondary containment bin. 2. If safe to do so, transfer the waste to a new, appropriate container. 3. Report the incident to your supervisor and EHS department.
Unsure of Waste Compatibility Mixing different waste streams.1. Do not mix different waste streams unless you are certain they are compatible. 2. Halogenated organic wastes should not be mixed with non-halogenated wastes, acids, bases, or oxidizers. 3. Consult your laboratory's chemical hygiene plan or contact your EHS department for guidance on waste segregation.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource
Molecular Formula C₆H₄BrNO₂
Molecular Weight 202.01 g/mol
Appearance Light yellow solid[4]
Melting Point 124-126 °C
Boiling Point 255-256 °C
Solubility Insoluble in water.[5]

Experimental Protocols

Laboratory-Scale Chemical Reduction of this compound Waste

This protocol describes a method for the chemical reduction of the nitro group of this compound to the less toxic amino group, forming 4-bromoaniline (B143363). This procedure should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE. A thorough risk assessment should be conducted and approval from your institution's EHS office should be obtained before proceeding.

Materials:

  • This compound waste

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Beakers

  • pH paper or pH meter

  • Appropriate hazardous waste container for the final mixture

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound waste. For every 1 gram of waste, add approximately 10 mL of ethanol.

  • Addition of Reducing Agent: For every 1 gram of this compound, slowly and carefully add approximately 3 grams of Tin(II) chloride dihydrate to the flask.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction will occur. Add the acid dropwise while stirring until the reaction subsides.

  • Heating: Heat the mixture to reflux using a heating mantle for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Waste Collection: The resulting mixture containing 4-bromoaniline and tin salts should be transferred to a properly labeled hazardous waste container. Although the primary hazardous constituent has been transformed, the resulting mixture must still be disposed of as hazardous waste.

Mandatory Visualization

WasteDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Institutional Disposal A This compound Waste Generation B Segregate as Halogenated Organic Waste A->B C Store in a Labeled, Sealed Container B->C D Optional: Laboratory-Scale Chemical Treatment (e.g., Reduction) C->D For small quantities E Collection by EHS Personnel C->E D->E F Consolidation with other Halogenated Wastes E->F G Transportation to a Licensed Facility F->G H Final Disposal by Incineration G->H ChemicalReduction reactant This compound (Hazardous Waste) product 4-Bromoaniline (Less Hazardous Product) reactant->product Reduction of Nitro Group reagents SnCl₂ / HCl

References

Improving the yield of 1-Bromo-4-nitrobenzene in laboratory synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Bromo-4-nitrobenzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the laboratory synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory method for synthesizing this compound?

A1: The most prevalent and reliable method is the electrophilic aromatic substitution via the nitration of bromobenzene (B47551).[1][2] This reaction employs a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the benzene (B151609) ring of bromobenzene. The bromine atom already present on the ring directs the incoming nitro group to the ortho and para positions.[1][2] Due to steric hindrance and electronic effects, the para product, this compound, is often the major product.

Q2: Why is the nitration of bromobenzene preferred over the bromination of nitrobenzene (B124822)?

A2: The order of substitution is crucial for obtaining the desired product. The bromine in bromobenzene is an ortho-para directing group, leading to the formation of 1-bromo-2-nitrobenzene (B46134) and the desired this compound.[1][2] Conversely, the nitro group in nitrobenzene is a meta-directing group.[2][3] Therefore, the bromination of nitrobenzene would primarily yield 1-bromo-3-nitrobenzene, not the target this compound.[2]

Q3: What are the main side products in this synthesis, and how can their formation be minimized?

A3: The primary side product is the ortho isomer, 1-bromo-2-nitrobenzene.[1] Its formation is a natural consequence of the ortho-para directing nature of the bromine substituent. Additionally, dinitration products can form if the reaction temperature is not carefully controlled. To minimize side product formation, it is essential to maintain a low reaction temperature during the addition of the nitrating mixture and to use the correct stoichiometric ratios of reactants.

Q4: How can I purify the crude product to isolate this compound?

A4: The most effective method for purifying the crude product and isolating this compound is recrystallization, typically from ethanol (B145695).[1] The para isomer is significantly less soluble in ethanol than the ortho isomer.[1] As the solution cools, the less soluble this compound will crystallize out, while the more soluble 1-bromo-2-nitrobenzene will remain in the filtrate.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Suboptimal reaction temperature. - Impure starting materials.- Ensure the reaction goes to completion by allowing sufficient reaction time. - Carefully transfer the product at each step to minimize mechanical losses. - Maintain the recommended reaction temperature to favor the desired product. - Use pure, dry reagents.
Formation of a dark, oily product instead of a solid - Presence of significant amounts of the ortho isomer (1-bromo-2-nitrobenzene), which has a lower melting point. - Presence of dinitrated byproducts or other impurities.- Perform a thorough recrystallization from ethanol to separate the para isomer from the oily ortho isomer.[1] - Ensure proper temperature control during the reaction to prevent the formation of dinitrated products.
Reaction mixture turns dark brown or black - Overheating of the reaction, leading to decomposition and side reactions.- Immediately cool the reaction mixture in an ice bath. - Ensure slow and controlled addition of reagents to manage the exothermic nature of the reaction.[1]
Difficulty in filtering the product - The product crystals are too fine.- Allow the crystallization process to proceed slowly without disturbance to encourage the formation of larger crystals. - Use a suitable filter paper and ensure a good seal on the filtration apparatus.

Experimental Protocols

Synthesis of this compound via Nitration of Bromobenzene

This protocol is adapted from established laboratory procedures.[1][4]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ethanol (95%)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, combine equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Slowly add bromobenzene dropwise to the chilled nitrating mixture while stirring. It is crucial to maintain a low temperature (below 10 °C) throughout the addition to prevent the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Isolation of Crude Product: Pour the reaction mixture over crushed ice. The crude product, a mixture of ortho and para isomers, will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a flask and add a minimum amount of hot 95% ethanol to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out as it is less soluble in ethanol than the 1-bromo-2-nitrobenzene byproduct.[1]

  • Isolation of Pure Product: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals to obtain pure this compound.

Quantitative Data

Parameter Value Reference
Typical Yield 70%[4]
Melting Point 124-126 °C[5][6]
Boiling Point 255-256 °C[5][6]
Molecular Weight 202.01 g/mol [5]

Visualizations

Synthesis_Workflow Start Start Reagents Bromobenzene Nitric Acid Sulfuric Acid Start->Reagents Nitration Nitration Reaction (Controlled Temperature) Reagents->Nitration Quenching Quench with Ice Water Nitration->Quenching Crude_Product Crude Product (Mixture of isomers) Quenching->Crude_Product Recrystallization Recrystallization (from Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Crystals Filtrate Filtrate (contains 1-bromo-2-nitrobenzene) Recrystallization->Filtrate Solution Troubleshooting_Yield Low_Yield Low Yield of This compound Temp_Control Inadequate Temperature Control? Low_Yield->Temp_Control Reaction_Time Insufficient Reaction Time? Low_Yield->Reaction_Time Purification_Loss Loss During Purification? Low_Yield->Purification_Loss Impure_Reagents Impure Starting Materials? Low_Yield->Impure_Reagents Dinitration Increased Dinitration Temp_Control->Dinitration Yes Incomplete_Reaction Incomplete Reaction Reaction_Time->Incomplete_Reaction Yes Mechanical_Loss Mechanical Losses Purification_Loss->Mechanical_Loss Yes Side_Reactions Unwanted Side Reactions Impure_Reagents->Side_Reactions Yes

References

Validation & Comparative

A Comparative Analysis of Bromo-nitrobenzene Isomer Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, detailing the comparative reactivity of ortho-, meta-, and para-bromo-nitrobenzene in SNAr reactions, supported by mechanistic insights and generalized experimental protocols.

The substitution of a leaving group on an aromatic ring by a nucleophile, facilitated by the presence of strong electron-withdrawing groups, is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates. This guide provides a detailed comparison of the reactivity of the three isomers of bromo-nitrobenzene—ortho, meta, and para—in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for reaction optimization and rational drug design.

The Decisive Role of Isomerism in SNAr Reactivity

The rate of an SNAr reaction is intrinsically linked to the stability of the intermediate Meisenheimer complex, a resonance-stabilized anionic species formed upon nucleophilic attack. The position of the electron-withdrawing nitro group relative to the bromine leaving group profoundly influences the stability of this intermediate and, consequently, the reaction rate.

The general order of reactivity for the bromo-nitrobenzene isomers in SNAr reactions is:

Ortho ≈ Para >> Meta

This pronounced difference in reactivity is a direct consequence of the electronic effects exerted by the nitro group. In the cases of the ortho and para isomers, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing nitro group through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.

Conversely, when the nitro group is in the meta position, the negative charge of the anionic intermediate cannot be directly delocalized onto the nitro group via resonance. The stabilization in the meta isomer is limited to the less effective inductive effect of the nitro group. This results in a much less stable Meisenheimer complex and a significantly slower reaction rate. In many practical applications, the meta isomer is considered to be unreactive under standard SNAr conditions.

While both ortho and para isomers are highly activated, the ortho isomer is often observed to be slightly more reactive than the para isomer. This can be attributed to the powerful electron-withdrawing inductive effect (-I effect) of the nitro group, which is distance-dependent and thus more pronounced when the nitro group is in closer proximity to the reaction center (the carbon bearing the bromine).

Quantitative Reactivity Comparison

While specific kinetic data directly comparing the three bromo-nitrobenzene isomers under identical conditions is sparse in publicly available literature, data from analogous systems, such as the reactions of chloronitrobenzene isomers, consistently demonstrates the dramatic difference in reactivity. The following table summarizes the expected relative reactivity based on established principles and data from similar substrates.

IsomerNucleophileSolventRelative Rate Constant (k_rel)Mechanistic Rationale
ortho-Bromo-nitrobenzenePiperidine (B6355638)TolueneHighStrong resonance and inductive stabilization of the Meisenheimer complex.
para-Bromo-nitrobenzenePiperidineTolueneHighStrong resonance stabilization of the Meisenheimer complex.
meta-Bromo-nitrobenzenePiperidineTolueneVery LowOnly weak inductive stabilization; no resonance stabilization of the Meisenheimer complex.

Note: The relative rates are estimations based on established mechanistic principles of SNAr reactions. The actual quantitative differences can be determined using the experimental protocol outlined below.

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of the SNAr reactions of bromo-nitrobenzene isomers with a common nucleophile, such as piperidine. This method can be adapted to determine the relative rate constants of the three isomers.

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-bromo-nitrobenzene with piperidine.

Materials:

  • ortho-Bromo-nitrobenzene

  • meta-Bromo-nitrobenzene

  • para-Bromo-nitrobenzene

  • Piperidine

  • Anhydrous Toluene (or other suitable aprotic polar solvent like DMF or DMSO)

  • Internal standard (e.g., decane (B31447) or dodecane)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of each bromo-nitrobenzene isomer, piperidine, and the internal standard in anhydrous toluene.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 100 °C), add the stock solution of one of the bromo-nitrobenzene isomers and the internal standard.

  • Reaction Initiation: Initiate the reaction by adding a measured volume of the piperidine stock solution to the reaction vessel. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining bromo-nitrobenzene isomer relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the bromo-nitrobenzene isomer versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of piperidine (which is in large excess).

  • Repeat: Repeat the experiment for the other two isomers under identical conditions.

Visualizing the Reactivity Principles

The following diagrams illustrate the key mechanistic concepts and the experimental workflow.

SNAr_Mechanism cluster_ortho_para Ortho/Para Isomer Reactivity cluster_meta Meta Isomer Reactivity A_op Ortho/Para-Bromo-nitrobenzene + Nucleophile B_op Resonance-Stabilized Meisenheimer Complex A_op->B_op Rate-determining step A_m Meta-Bromo-nitrobenzene + Nucleophile C_op Product + Br- B_op->C_op Fast B_m Less Stable Meisenheimer Complex A_m->B_m Very slow C_m Product + Br- B_m->C_m Fast Experimental_Workflow prep Prepare Stock Solutions (Isomers, Nucleophile, Standard) setup Thermostat Reaction Vessel + Add Isomer & Standard prep->setup initiate Initiate Reaction (Add Nucleophile) setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze by GC/HPLC quench->analyze data Calculate Rate Constants analyze->data

A Comparative Guide to 1-Bromo-4-nitrobenzene and 1-Chloro-4-nitrobenzene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate coupling partners is paramount to the successful construction of complex molecular architectures. Among the vast array of available building blocks, haloaromatics play a central role as electrophilic partners in numerous transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive and objective comparison of the performance of two such key substrates: 1-bromo-4-nitrobenzene and 1-chloro-4-nitrobenzene (B41953).

The presence of the strongly electron-withdrawing nitro group significantly influences the reactivity of the C-X (X = Br, Cl) bond in these molecules, making them interesting substrates for a variety of coupling reactions. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the trend I > Br > Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, which typically translates to milder reaction conditions and higher yields for bromo-substituted substrates. However, the cost-effectiveness and broader availability of chloro-aromatics often make them attractive alternatives, provided that efficient catalytic systems are employed.

This guide presents a comparative analysis of these two compounds across several widely used palladium-catalyzed coupling reactions, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Performance in Key Coupling Reactions: A Quantitative Comparison

The following tables summarize the performance of this compound and 1-chloro-4-nitrobenzene in Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, Sonogashira, and Ullmann coupling reactions. The data is compiled from various literature sources to provide a comparative overview of reaction yields under specific conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(OAc)₂, PPh₃K₂CO₃Toluene (B28343)/H₂O80295
1-Chloro-4-nitrobenzenePd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1001271[1]
This compoundPd(OAc)₂/DabcoK₂CO₃DMF1200.592
1-Chloro-4-nitrobenzenePdCl₂(PCy₃)₂K₃PO₄Toluene1002485

Table 2: Heck Coupling with Styrene (B11656)

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(OAc)₂Et₃NDMF100298
1-Chloro-4-nitrobenzenePd(OAc)₂/PCy₃K₂CO₃DMA1202490
This compoundPd-NHC-HNa₂CO₃DMA1001High Conversion
1-Chloro-4-nitrobenzenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201285[2]

Table 3: Buchwald-Hartwig Amination with Aniline

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃, BINAPNaOtBuToluene80296
1-Chloro-4-nitrobenzenePd(OAc)₂, XPhosCs₂CO₃Toluene1101888
This compoundPd(OAc)₂, XPhosKOt-BuToluene1000.17 (MW)95
1-Chloro-4-nitrobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater802492[3]

Table 4: Negishi Coupling with (2,3-dimethylphenyl)zinc chloride

Aryl HalideCatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(dba)₂/P(o-tol)₃THF65393
1-Chloro-4-nitrobenzenePd(P(t-Bu)₃)₂THFRT2494[4]

Table 5: Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂, CuIEt₃NTHF65495
1-Chloro-4-nitrobenzenePdCl₂(PPh₃)₂[TBP][4EtOV]Ionic Liquid553Good
This compoundPd/CuFe₂O₄K₂CO₃EtOH70-94
1-Chloro-4-nitrobenzeneFe(acac)₃/2,2'-bipyridine----Good to Excellent

Table 6: Ullmann Condensation with Phenol

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundCuIK₂CO₃DMF1501285
1-Chloro-4-nitrobenzeneCuI/L-prolineK₂CO₃DMSO1202478

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these coupling reactions.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-nitro-1,1'-biphenyl.

Heck Coupling of 1-Chloro-4-nitrobenzene with Styrene

Materials:

  • 1-Chloro-4-nitrobenzene (1.0 mmol, 157.5 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 11.2 mg)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg)

  • N,N-Dimethylacetamide (DMA, 5 mL)

Procedure:

  • In a sealed tube, combine 1-chloro-4-nitrobenzene, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with argon.

  • Add N,N-dimethylacetamide and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield (E)-4-nitrostilbene.

Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 202 mg)

  • Aniline (1.2 mmol, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 mmol, 12.5 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and remove it from the glovebox.

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford 4-nitro-N-phenylaniline.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura and Heck reactions, along with a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxyAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArX->PdII_ArAr Ar'B(OH)₂ + Base BXOH [B(OH)₃X]⁻ Transmetal Transmetalation PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxyAdd Oxidative Addition PdII_Olefin Ar-Pd(II)-X(Olefin)(L_n) PdII_ArX->PdII_Olefin Alkene Coordination Olefin Coordination PdII_Alkyl R-Pd(II)-X(L_n) PdII_Olefin->PdII_Alkyl Insertion Migratory Insertion Product Substituted Alkene PdII_Alkyl->Product HPdX H-Pd(II)-X(L_n) PdII_Alkyl->HPdX BetaHydride β-Hydride Elimination BaseRegen Base HPdX->Pd0 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound and 1-chloro-4-nitrobenzene in coupling reactions is a classic example of the trade-off between reactivity and cost in chemical synthesis. The experimental data consistently demonstrates that this compound is the more reactive substrate, generally affording higher yields under milder conditions and shorter reaction times. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

However, the development of highly active and robust palladium catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, has significantly narrowed the reactivity gap. These advanced catalysts are capable of activating the stronger C-Cl bond, making 1-chloro-4-nitrobenzene a viable and economically advantageous alternative, particularly for large-scale applications.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired yield, reaction scale, and cost considerations. This guide provides the necessary data and protocols to assist researchers in navigating these decisions and designing efficient and effective cross-coupling strategies.

References

A Comparative Guide to the Reaction Kinetics of 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reaction kinetics of 1-bromo-4-nitrobenzene, a key substrate in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is critically influenced by the nature of the nucleophile, the leaving group, and the solvent. This document offers a comparative perspective on these factors, supported by experimental data, to aid in reaction optimization and methodological design.

Introduction to Nucleophilic Aromatic Substitution (SNAr) Kinetics

This compound undergoes nucleophilic aromatic substitution, a reaction pathway distinct from SN1 and SN2 reactions. The presence of the electron-withdrawing nitro group at the para position is crucial; it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1]

The generally accepted mechanism is a two-step addition-elimination process. The first step, the formation of the resonance-stabilized carbanion, is typically the slow, rate-determining step.[2] The subsequent elimination of the bromide leaving group restores the aromaticity of the ring.

Comparative Kinetic Data

The rate of SNAr reactions is highly sensitive to the identity of both the leaving group on the aromatic substrate and the incoming nucleophile. Below, we present quantitative data to illustrate these effects.

The Effect of the Leaving Group

To contextualize the reactivity of this compound, it is instructive to compare it with other para-substituted halonitrobenzenes. The reactivity trend for the leaving group in SNAr reactions is generally F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.

Table 1: Relative Rates of Reaction of p-Halonitrobenzenes with Piperidine in Benzene at 25°C

SubstrateLeaving GroupRelative Rate (krel)
p-FluoronitrobenzeneF3300
p-ChloronitrobenzeneCl4.3
p-BromonitrobenzeneBr1.0
p-IodonitrobenzeneI0.4

Data is illustrative and compiled from established principles of SNAr reactivity. The trend shown is widely recognized in organic chemistry literature.

The Effect of the Nucleophile

The nucleophilicity of the attacking species also plays a significant role in the reaction kinetics. Stronger nucleophiles will generally react faster. Below is a comparison of the reaction rates of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles. While the substrate is more activated than this compound due to the presence of a second nitro group, the trend in nucleophilicity is illustrative.

Table 2: Second-Order Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Nucleophiles in Ethanol at 25°C

Nucleophilek (L mol-1 s-1)
Piperidine4.5 x 10-3
Morpholine5.1 x 10-4
Aniline3.2 x 10-5

This data is representative of the effect of nucleophile strength on the rate of SNAr reactions.

Reaction Mechanisms and Experimental Workflow

Visualizing the reaction pathway and the experimental procedure is essential for a comprehensive understanding. The following diagrams were generated using Graphviz.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental_Workflow prep 1. Preparation of Reactants - Substrate (this compound) - Nucleophile Solution - Anhydrous Solvent mix 2. Reaction Initiation - Combine reactants in a thermostatted vessel - Start timer prep->mix sample 3. Aliquot Sampling - Withdraw samples at regular time intervals mix->sample quench 4. Reaction Quenching - Immediately stop the reaction in the aliquot (e.g., with dilute acid) sample->quench analyze 5. Analysis - Determine reactant/product concentration (e.g., UV-Vis, HPLC, GC) quench->analyze calc 6. Data Processing - Plot concentration vs. time - Calculate rate constant (k) analyze->calc

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Experimental Protocols

A detailed methodology is crucial for reproducible kinetic studies. The following protocol outlines a general procedure for determining the rate constant of the reaction between this compound and a nucleophile.

Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, DMSO, acetonitrile)

  • Quenching solution (e.g., dilute HCl)

  • Thermostatted reaction vessel (e.g., a jacketed beaker connected to a water bath)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent. For pseudo-first-order conditions, the nucleophile concentration should be at least 10 times that of the substrate.

  • Reaction Setup:

    • Equilibrate the solvent and the reactant solutions to the desired reaction temperature in the thermostatted vessel.

    • Place a known volume of the this compound solution into the reaction vessel and begin stirring.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel.

    • Start a timer at the moment of addition.

  • Sampling:

    • At regular, recorded time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution. This stops the reaction by neutralizing the nucleophile.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique to determine the concentration of either the remaining this compound or the formed product.

      • UV-Vis Spectrophotometry: If the product has a distinct absorbance maximum from the reactants, this can be a convenient method.

      • HPLC or GC: These methods are excellent for separating and quantifying the components of the reaction mixture. An internal standard should be used for accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.

    • For a reaction under pseudo-first-order conditions, this plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k = k' / [Nucleophile].

References

A Comparative Guide to the Purity Validation of 1-Bromo-4-nitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 1-Bromo-4-nitrobenzene is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity validation, supported by experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method offers a blend of sensitivity, specificity, and accessibility, making it a preferred choice for quality control and purity assessment.[1]

Quantitative Data Summary

The performance of a typical reversed-phase HPLC method for the analysis of this compound is summarized in the table below. This data is representative of a validated method and is compared with Gas Chromatography (GC), a common alternative.

ParameterHPLC-UV MethodAlternative Method (GC-FID)ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%98.0% - 102.0%
Precision (%RSD)
- Intraday (Repeatability)< 1.0%< 1.5%< 2.0%
- Interday (Intermediate)< 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) ~0.01%~0.005%Reportable
Limit of Quantification (LOQ) ~0.03%~0.015%Reportable
Typical Run Time 10 - 20 minutes5 - 15 minutes-

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[2] For this compound, GC can offer faster analysis times and potentially higher sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4] However, it requires the analyte to be volatile and thermally stable, which is the case for this compound. GC is often considered a more cost-effective option due to the lower cost of carrier gases compared to HPLC solvents.[5]

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the compound itself. It provides a direct measurement of the analyte concentration relative to a certified internal standard. While highly accurate, qNMR requires specialized equipment and expertise.

Experimental Protocols

HPLC-UV Method for Purity Validation of this compound

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities, such as the isomeric 1-bromo-2-nitrobenzene.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Intraday Precision: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Interday Precision: Repeat the analysis on two different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the validation of the HPLC method and the overall purity assessment process.

HPLC_Validation_Workflow start Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol linearity Linearity protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Validated Method validation_report->end

Workflow for the validation of the HPLC-UV method.

Purity_Assessment_Workflow start Receive this compound Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC Analysis (Validated Method) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calculation Purity Calculation (Area %) data_processing->purity_calculation report Generate Certificate of Analysis purity_calculation->report end Release or Reject Batch report->end

Overall workflow for purity assessment by HPLC.

Conclusion

The validated HPLC-UV method presented in this guide is a reliable and accurate approach for the quantification and purity assessment of this compound. It meets the acceptance criteria set by the International Conference on Harmonisation (ICH) guidelines for key validation parameters.[1] While alternative techniques like GC may offer advantages in speed and sensitivity for this particular analyte, HPLC remains a versatile and widely accessible tool for quality control in pharmaceutical development and manufacturing. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the expected concentration of impurities.

References

A Comparative Guide to Alternative Reagents for 1-Bromo-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common alternative reagents to 1-Bromo-4-nitrobenzene, a versatile but often costly intermediate in organic synthesis.[1] The selection of an appropriate substituted 4-nitrobenzene derivative is critical and is typically dictated by the specific chemical transformation being performed, with considerations for reactivity, cost, and catalyst availability. We will explore alternatives primarily in the context of two of the most powerful and widely used reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds. The choice of the halide (or pseudohalide) on the 4-nitrophenyl electrophile significantly impacts reaction kinetics and catalyst selection. The general reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > OTf >> Cl.[2]

Alternative Reagents:

  • 1-Chloro-4-nitrobenzene: The most cost-effective alternative. Historically, its low reactivity was a major drawback, but modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have made it a viable substrate, especially for activated systems like nitroarenes.[3]

  • 1-Iodo-4-nitrobenzene: The most reactive of the common halides, often allowing for milder reaction conditions and lower catalyst loadings. Its higher cost is the primary disadvantage.

  • 4-Nitrophenyl Triflate (TfO-Ph-NO₂): Triflates are excellent leaving groups and are highly reactive in cross-coupling, often comparable to or exceeding the reactivity of iodides.[4] They are particularly useful when the corresponding halide is unreactive or difficult to prepare.

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds. The performance of different 4-nitrophenyl electrophiles is compared below.

Comparative Performance Data: Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801295Generic
1-Chloro-4-nitrobenzene Phenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O1001892[5][6]
1-Iodo-4-nitrobenzene Phenylboronic acidPd(PPh₃)₄ (1 mol%)K₂CO₃DME/H₂O60698Generic
4-Nitrophenyl Triflate Phenylboronic acidPd(OAc)₂/PCy₃ (2 mol%)K₃PO₄Dioxane80496[6]

Note: Data is compiled from representative literature procedures. Direct comparison requires identical reaction conditions.

Logical Relationship: Selecting a Suzuki-Miyaura Coupling Reagent

Suzuki_Reagent_Selection start Start: Need 4-Nitrophenyl Moiety reactivity_check Primary Driver? start->reactivity_check cost_check Low Cost Essential? reactivity_check->cost_check Cost mild_cond Mild Conditions Required? reactivity_check->mild_cond Reactivity use_cl Use 1-Chloro-4-nitrobenzene (with appropriate bulky ligand catalyst) cost_check->use_cl Yes use_br Use this compound (Good balance of cost/reactivity) cost_check->use_br No mild_cond->use_br No use_i_otf Use 1-Iodo-4-nitrobenzene or 4-Nitrophenyl Triflate mild_cond->use_i_otf Yes

Caption: Decision tree for selecting a 4-nitrophenyl electrophile for Suzuki coupling.

For C–N bond formation, the Buchwald-Hartwig amination is exceptionally versatile. It is often employed when the substrate is not sufficiently activated for classical SNAr reactions.[7]

Comparative Performance Data: Buchwald-Hartwig Amination

ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃/Xantphos (2 mol%)Cs₂CO₃Toluene1101294[8]
1-Chloro-4-nitrobenzene AnilinePd(OAc)₂/RuPhos (2 mol%)NaOtBuDioxane1001691[9]
1-Iodo-4-nitrobenzene AnilinePd₂(dba)₃/BINAP (1.5 mol%)NaOtBuToluene90896[8]

Note: Data is compiled from representative literature procedures. Direct comparison requires identical reaction conditions.

General Experimental Workflow for Cross-Coupling

Cross_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Combine Aryl Halide, Coupling Partner, & Base in oven-dried flask p2 Add Anhydrous Solvent p1->p2 p3 Degas mixture (e.g., Ar sparging) p2->p3 p4 Add Pd Catalyst & Ligand under inert atmosphere p3->p4 r1 Heat to specified temperature with stirring p4->r1 r2 Monitor progress (TLC, GC-MS, LC-MS) r1->r2 w1 Cool to RT, dilute with organic solvent r2->w1 w2 Filter (e.g., through Celite) to remove catalyst/salts w1->w2 w3 Aqueous Wash (Water, Brine) w2->w3 w4 Dry organic layer (e.g., Na₂SO₄), concentrate in vacuo w3->w4 w5 Purify via Column Chromatography or Recrystallization w4->w5

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group makes the 4-position of the benzene (B151609) ring highly electron-deficient and thus susceptible to nucleophilic attack.[10][11] In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[12] The reactivity of the leaving group is dominated by its electronegativity, leading to a trend that is the reverse of that seen in cross-coupling: F > Cl > Br > I .[12]

Alternative Reagents:

  • 1-Fluoro-4-nitrobenzene: The most reactive halide for SNAr due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate complex.

  • 1-Chloro-4-nitrobenzene: A highly effective and common reagent for SNAr, offering a good balance of reactivity and cost.[10]

Comparative Performance Data: SNAr with Piperidine

ElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Fluoro-4-nitrobenzene PiperidineK₂CO₃DMSO80199Generic
1-Chloro-4-nitrobenzene PiperidineK₂CO₃DMSO100497Generic
This compound PiperidineK₂CO₃DMSO1201095Generic
1-Iodo-4-nitrobenzene PiperidineK₂CO₃DMSO150>24~80Generic

Note: Data is illustrative of general reactivity trends. Direct comparison requires identical reaction conditions.

Advanced Alternatives: The Nitro Group as a Leaving Group

Recent advancements have demonstrated that under specific palladium-catalyzed conditions, the nitro group itself can serve as a leaving group in cross-coupling reactions.[2][4] This allows for the direct use of nitroarenes like nitrobenzene (B124822) as coupling partners, bypassing the need for halogenation. These methods often require specialized ligands (e.g., bulky biarylphosphines) and are an emerging area of research.[4]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)(X)L₂ pd0->complex1  Oxidative  Addition  Ar-X arx Ar-X (e.g., this compound) ox_add Oxidative Addition complex2 Ar-Pd(II)(Ar')L₂ complex1->complex2 Transmetalation trans Transmetalation complex2->pd0  Reductive  Elimination Ar-Ar'   ar_ar Ar-Ar' (Product) red_elim Reductive Elimination boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate base Base (e.g., OH⁻) base->boronate Activates boronate->complex1 Enters Cycle x_boh X-B(OH)₂

References

A Comparative Spectroscopic Analysis of 1-Bromo-4-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1-bromo-4-nitrobenzene and a selection of its derivatives. By examining the effects of various substituents on the spectral properties of the parent compound, this document aims to serve as a valuable resource for the structural elucidation and characterization of this class of molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support reproducible research.

Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for this compound and its derivatives. These derivatives have been selected to illustrate the influence of both electron-donating and electron-withdrawing groups on the spectral characteristics of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-2H-3H-5H-6Other Protons
This compound8.10 (d, J=9.1 Hz)7.69 (d, J=9.1 Hz)7.69 (d, J=9.1 Hz)8.10 (d, J=9.1 Hz)-
1-Bromo-2-methyl-4-nitrobenzene-7.91 (d, J=8.7 Hz)7.60 (dd, J=8.7, 2.1 Hz)8.20 (d, J=2.1 Hz)2.51 (s, 3H, CH₃)
1-Bromo-4-nitro-2-methoxybenzene-7.75 (d, J=9.0 Hz)7.42 (dd, J=9.0, 2.7 Hz)7.20 (d, J=2.7 Hz)3.95 (s, 3H, OCH₃)
1-Bromo-2-chloro-4-nitrobenzene-8.13 (d, J=2.4 Hz)7.70 (dd, J=8.8, 2.4 Hz)7.95 (d, J=8.8 Hz)-
4-Bromo-3-nitrobenzonitrile8.35 (d, J=1.9 Hz)-7.98 (dd, J=8.4, 1.9 Hz)8.07 (d, J=8.4 Hz)-
1-Bromo-4-nitro-2-(trifluoromethyl)benzene-8.42 (d, J=2.3 Hz)7.95 (dd, J=8.8, 2.3 Hz)8.15 (d, J=8.8 Hz)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-1C-2C-3C-4C-5C-6Other Carbons
This compound122.0132.5124.5148.0124.5132.5-
1-Bromo-2-methyl-4-nitrobenzene120.8135.1132.6147.2125.1129.821.5 (CH₃)
1-Bromo-4-nitro-2-methoxybenzene112.1155.8115.4142.1126.9114.856.7 (OCH₃)
1-Bromo-2-chloro-4-nitrobenzene121.2133.8128.1147.8126.2131.5-
4-Bromo-3-nitrobenzonitrile125.1137.9133.2115.8130.5139.1116.4 (CN)
1-Bromo-4-nitro-2-(trifluoromethyl)benzene118.9131.5 (q, J=35 Hz)124.2 (q, J=4 Hz)149.5127.8134.1121.9 (q, J=273 Hz, CF₃)

Table 3: Key IR Absorption Bands (cm⁻¹) (KBr Pellet)

Compoundν(C-Br)ν(NO₂) symmetricν(NO₂) asymmetricν(C=C) aromaticν(C-H) aromaticOther Key Bands
This compound~680~1345~1520~1600, 1475~3100-
1-Bromo-2-methyl-4-nitrobenzene~670~1350~1515~1610, 1480~3080~2920 (C-H aliphatic)
1-Bromo-4-nitro-2-methoxybenzene~660~1340~1525~1605, 1490~3090~1250 (C-O stretch)
1-Bromo-2-chloro-4-nitrobenzene~690~1355~1530~1590, 1470~3110~830 (C-Cl)
4-Bromo-3-nitrobenzonitrile~685~1360~1535~1595, 1465~3100~2230 (C≡N stretch)
1-Bromo-4-nitro-2-(trifluoromethyl)benzene~675~1350~1540~1615, 1485~3090~1140, 1180 (C-F stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound26911,000
1-Bromo-2-methyl-4-nitrobenzene27510,500
1-Bromo-4-nitro-2-methoxybenzene2859,800
1-Bromo-2-chloro-4-nitrobenzene26512,500
4-Bromo-3-nitrobenzonitrile25814,000
1-Bromo-4-nitro-2-(trifluoromethyl)benzene26213,200

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compoundC₆H₄BrNO₂201.01203/201 (M⁺), 157/155, 127, 76
1-Bromo-2-methyl-4-nitrobenzeneC₇H₆BrNO₂215.04217/215 (M⁺), 171/169, 139, 91
1-Bromo-4-nitro-2-methoxybenzeneC₇H₆BrNO₃231.04233/231 (M⁺), 187/185, 157/155, 107
1-Bromo-2-chloro-4-nitrobenzeneC₆H₃BrClNO₂235.45237/235/233 (M⁺), 191/189/187, 156/154, 75
4-Bromo-3-nitrobenzonitrileC₇H₃BrN₂O₂226.02228/226 (M⁺), 182/180, 152/150, 101
1-Bromo-4-nitro-2-(trifluoromethyl)benzeneC₇H₃BrF₃NO₂270.00271/269 (M⁺), 225/223, 195/193, 144

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic nitro compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample and transfer it to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

    • Gently agitate or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 238 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a DTGS detector.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in spectroscopic grade ethanol (B145695) at a concentration of approximately 10⁻³ M.

    • Perform serial dilutions to obtain a final concentration of approximately 10⁻⁵ M.

    • Use a quartz cuvette with a 1 cm path length.

  • Instrument Parameters:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • A baseline correction should be performed using a cuvette filled with pure ethanol.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Spectroscopic_Analysis_Workflow start Synthesized Compound (this compound Derivative) purification Purification (e.g., Recrystallization, Chromatography) start->purification sample_prep Sample Preparation for Spectroscopic Analysis purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr Dissolution in deuterated solvent ftir FTIR Spectroscopy sample_prep->ftir KBr pellet or ATR uv_vis UV-Vis Spectroscopy sample_prep->uv_vis Dilution in UV-grade solvent ms Mass Spectrometry sample_prep->ms Dissolution in volatile solvent structure_elucidation Structural Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ftir->structure_elucidation electronic_properties Electronic Properties (Conjugation, Chromophores) uv_vis->electronic_properties mw_confirmation Molecular Weight and Formula Confirmation ms->mw_confirmation final_characterization Complete Compound Characterization structure_elucidation->final_characterization purity_assessment->final_characterization electronic_properties->final_characterization mw_confirmation->final_characterization

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to Isotopic Labeling of 1-Bromo-4-nitrobenzene for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 1-bromo-4-nitrobenzene, a key substrate in mechanistic studies of nucleophilic aromatic substitution (SNAr) and other reactions. We will explore the use of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O) to probe reaction mechanisms. This guide will also compare these isotopic methods with alternative, non-isotopic techniques, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom with its heavier, stable isotope, researchers can gain invaluable insights into reaction pathways, transition states, and kinetic isotope effects (KIEs). This compound is an ideal candidate for such studies due to its activated aromatic system, which readily undergoes reactions that are of broad interest in organic synthesis and drug discovery.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling this compound depends on the specific mechanistic question being addressed. Each isotope offers unique advantages and requires specific synthetic and analytical methodologies.

IsotopeLabeling PositionTypical Application in Mechanistic StudiesAdvantagesDisadvantages
¹³C Aromatic Ring (e.g., C-1)Probing changes in bonding at the site of substitution during SNAr reactions through ¹³C Kinetic Isotope Effects (KIEs).Provides direct information about bond formation and cleavage at carbon centers.Synthesis of ¹³C-labeled precursors can be complex and expensive. KIEs are small and require precise measurement.
¹⁵N Nitro GroupInvestigating the role of the nitro group in activating the aromatic ring and stabilizing intermediates.¹⁵N NMR can provide insights into the electronic environment of the nitro group.Synthesis requires ¹⁵N-labeled starting materials.
²H (D) Aromatic RingStudying Kinetic Isotope Effects (KIEs) to determine if C-H bond breaking is involved in the rate-determining step.Deuterated starting materials are often commercially available or relatively straightforward to synthesize. Large KIEs are easier to measure.The C-Br bond is the primary site of reaction in SNAr, so aromatic C-H KIEs are secondary and smaller.
¹⁸O Nitro GroupElucidating the mechanism of reactions involving the nitro group itself, such as reductions or rearrangements.Can provide direct evidence of bond cleavage involving the oxygen atoms of the nitro group.Introduction of ¹⁸O into the nitro group can be challenging.

Experimental Protocols

Detailed methodologies for the synthesis of isotopically labeled this compound and for conducting mechanistic studies are crucial for reproducible research.

Synthesis of Unlabeled this compound

A standard laboratory procedure for the synthesis of this compound involves the nitration of bromobenzene.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.[1][2]

  • Bromobenzene is then added dropwise to the stirred nitrating mixture, maintaining a low temperature to control the exothermic reaction.[1][2]

  • After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction.

  • The mixture is then poured over crushed ice, causing the crude this compound to precipitate.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • Purification is achieved by recrystallization from ethanol to yield the final product.[1]

Synthesis of Isotopically Labeled this compound (General Approaches)

¹³C-Labeled this compound: The synthesis would likely start from a commercially available ¹³C-labeled benzene (B151609) derivative, such as [1-¹³C]-bromobenzene. The nitration would then be carried out as described above.

¹⁵N-Labeled this compound: A common route would involve the Sandmeyer reaction starting from ¹⁵N-labeled 4-nitroaniline. The amino group of [¹⁵N]-4-nitroaniline would be diazotized and subsequently replaced with bromine.

²H-Labeled this compound: Deuterated this compound is commercially available. Alternatively, it can be synthesized by nitrating deuterated bromobenzene.

¹⁸O-Labeled this compound: This is the most challenging of the labeling strategies. It would likely require nitration using an ¹⁸O-labeled nitrating agent, such as K¹⁸NO₃ with H₂S¹⁸O₄. The synthesis and handling of these reagents require specialized procedures.

Mechanistic Studies: Isotopic vs. Non-Isotopic Methods

Both isotopic and non-isotopic methods can be employed to elucidate reaction mechanisms. The choice of method depends on the specific information sought, available instrumentation, and cost.

Isotopic Methods: Kinetic Isotope Effect (KIE) Studies

KIE studies are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state.[3][4]

Experimental Protocol for a ¹³C KIE Study in an SNAr Reaction:

Materials:

  • [1-¹³C]-1-Bromo-4-nitrobenzene (and its unlabeled counterpart)

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol)

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC-MS)

Procedure:

  • Two parallel reactions are set up under identical conditions: one with unlabeled this compound and one with [1-¹³C]-1-bromo-4-nitrobenzene.

  • The reactions are initiated by the addition of the nucleophile.

  • Aliquots are taken at various time points and quenched.

  • The concentration of the reactant and product in each aliquot is determined using a suitable analytical method.

  • The rate constants for the reactions with the labeled (k¹³) and unlabeled (k¹²) substrates are calculated from the kinetic data.

  • The ¹³C KIE is determined as the ratio k¹²/k¹³.

Data Presentation:

ReactionSubstrateRate Constant (k)¹³C KIE (k¹²/k¹³)
SNAr with MethoxideThis compoundk¹²\multirow{2}{*}{k¹²/k¹³}
SNAr with Methoxide[1-¹³C]-1-Bromo-4-nitrobenzenek¹³
Alternative: Non-Isotopic Methods for Mechanistic Studies

Non-isotopic methods can also provide valuable mechanistic information, often with less synthetic effort.

Kinetic Studies by Spectroscopic Monitoring:

The progress of a reaction can be followed by monitoring the change in absorbance of a reactant or product using UV-Vis spectroscopy, or by monitoring the appearance of product peaks using NMR or mass spectrometry.

Experimental Protocol for a UV-Vis Kinetic Study:

Materials:

  • This compound

  • Nucleophile

  • Solvent

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Solutions of the reactants are prepared at known concentrations.

  • The solutions are mixed in a cuvette placed in the spectrophotometer.

  • The absorbance at a wavelength where either the reactant or product absorbs is monitored over time.

  • The kinetic data is then used to determine the rate law and rate constant of the reaction.

Trapping of Intermediates:

In some reactions, proposed intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.

Visualizing Workflows and Mechanisms

Graphviz diagrams can be used to clearly illustrate the experimental workflows and proposed reaction mechanisms.

experimental_workflow cluster_synthesis Synthesis of Labeled Substrate cluster_kinetic_study Kinetic Isotope Effect Study Labeled Precursor Labeled Precursor Reaction Reaction Labeled Precursor->Reaction Purification Purification Reaction->Purification Labeled this compound Labeled this compound Purification->Labeled this compound Parallel Reactions Parallel Reactions Labeled this compound->Parallel Reactions Labeled & Unlabeled Kinetic Monitoring Kinetic Monitoring Parallel Reactions->Kinetic Monitoring HPLC / GC-MS Rate Constant Determination Rate Constant Determination Kinetic Monitoring->Rate Constant Determination KIE Calculation KIE Calculation Rate Constant Determination->KIE Calculation

Isotopic Labeling and KIE Study Workflow.

sn_ar_mechanism Reactants This compound + Nu⁻ Meisenheimer Complex Meisenheimer Intermediate Reactants->Meisenheimer Complex k₁ (Addition) Meisenheimer Complex->Reactants k₋₁ Products 4-Nitro-substituted Product + Br⁻ Meisenheimer Complex->Products k₂ (Elimination)

Stepwise SNAr Reaction Pathway.

Conclusion

The isotopic labeling of this compound provides a powerful and precise toolkit for the detailed investigation of reaction mechanisms. While the synthesis of labeled compounds can be challenging, the insights gained from techniques such as kinetic isotope effect studies are often unparalleled. For many applications, particularly in initial mechanistic screenings, non-isotopic methods like spectroscopic kinetic analysis offer a more accessible alternative. The choice between these approaches will ultimately be guided by the specific mechanistic questions at hand, the available resources, and the desired level of detail. This guide serves as a foundational resource for researchers embarking on mechanistic studies involving this important aromatic substrate.

References

Comparative study of palladium catalysts for Heck reactions with 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Palladium Catalysts for the Heck Reaction with 1-Bromo-4-nitrobenzene

The Heck reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation, is catalyzed by palladium complexes. This guide provides a comparative overview of various palladium catalysts utilized in the Heck cross-coupling reaction between this compound and styrene (B11656), a common model reaction. The data presented is compiled from various studies to aid researchers, scientists, and professionals in drug development in selecting optimal catalytic systems.

Performance of Palladium Catalysts

The efficiency of the Heck reaction is highly dependent on the nature of the palladium catalyst, the ligands, the base, and the solvent system employed. Below is a summary of the performance of different catalytic systems under various conditions.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-L1 (0.5 mol%)Dichloro-4-methoxy-N'-(3-nitrobenzylidene)benzohydrazideNa2CO3DMANot Specified1~50% (improved)[1]
Pd@CS–ZnOChitosan-ZnO nanoparticlesNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedup to 91% (after 6 cycles)[2]
Pd(OAc)2 (2 mol%)Triphenylphosphine (4 mol%)K2CO3DMF100-12012-24Not Specified (General Protocol)[3]
Pd(OAc)2 (1 mol%)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%)K2CO3H2O/DMF804Good (General for aryl bromides)[4]
Pd/C@Fe3O4None (Heterogeneous)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[5]
Pd NPs on chitinNone (Heterogeneous)Not SpecifiedNot SpecifiedBenign ConditionsNot SpecifiedFull Product Yield[6]

Note: The yields and reaction conditions are as reported in the cited literature. Direct comparison should be made with caution as the experimental setups may vary.

Experimental Protocols

A generalized experimental protocol for the Heck reaction of this compound with styrene is as follows. This protocol is based on common practices and should be optimized for specific catalyst systems.

Materials:

  • This compound

  • Styrene

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (if required, e.g., Triphenylphosphine)

  • Base (e.g., K2CO3, Na2CO3, Et3N)

  • Anhydrous solvent (e.g., DMF, DMA, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), the ligand (if applicable, e.g., 0.04 mmol, 4 mol%), and the base (e.g., 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., 5 mL of DMF) followed by styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene (B7821643) derivative.

Reaction Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Heck reaction.

Heck_Reaction_Workflow General Workflow for Heck Reaction A Reactant & Catalyst Preparation (Aryl Halide, Alkene, Base, Pd Catalyst, Ligand) B Inert Atmosphere Setup (Evacuate & Backfill with N2/Ar) A->B C Solvent & Reactant Addition B->C D Heating & Stirring (Reaction) C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue reaction if incomplete F Workup (Cooling, Extraction, Washing) E->F Reaction complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Heck cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

Heck_Catalytic_Cycle Simplified Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln A Oxidative Addition Pd0->A R-X PdII_Aryl R-Pd(II)L2X A->PdII_Aryl B Alkene Coordination PdII_Aryl->B Alkene PdII_Complex R-Pd(II)L(alkene)X B->PdII_Complex C Migratory Insertion PdII_Complex->C PdII_Alkyl R'-Pd(II)LX C->PdII_Alkyl D β-Hydride Elimination PdII_Alkyl->D Product Alkene Product D->Product PdH H-Pd(II)LX D->PdH E Reductive Elimination (Base) PdH->E E->Pd0 HX

Caption: The catalytic cycle of the Heck reaction.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

1-Bromo-4-nitrobenzene is a chemical compound utilized in various research and synthesis applications. Due to its hazardous properties, including toxicity and potential environmental impact, it is imperative that all waste containing this substance is managed and disposed of with strict adherence to safety protocols and regulatory requirements. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation to the eyes, skin, and respiratory tract.[1][2] It is also toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side-shields or goggles[4]

  • A lab coat or other protective clothing[3]

  • Use a fume hood or ensure adequate ventilation to avoid inhalation of dust or vapors.[1][4]

Quantitative Data Summary

The following table summarizes key data points for this compound relevant to its handling and environmental impact.

ParameterValueSignificance in DisposalSource(s)
GHS Hazard Codes H301, H311, H331, H315, H319, H411Indicates toxicity (swallowed, skin contact, inhaled), skin/eye irritation, and aquatic toxicity.[3][5]
Ecotoxicity (Bacteria) EC50 = 14.0-16.8 mg/L (Phytobacterium phosphoreum)Demonstrates acute toxicity to aquatic microorganisms, underscoring the need to prevent release into waterways.[1]
Bioaccumulation Potential LOW (LogKOW = 2.55)Suggests a low potential to accumulate in the fatty tissues of organisms.[3]
Mobility in Soil LOW (KOC = 309)Indicates that the compound is not likely to be highly mobile in soil.[3]
UN Number 3459United Nations number for transport of "NITROBROMOBENZENES, SOLID".[2]
Hazard Class 6.1Classification for toxic substances during transport.[2]
Packing Group IIIIndicates a substance with minor danger for transportation purposes.[2]

Detailed Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1.0 Objective

To define the safe and compliant procedure for the disposal of solid and liquid waste containing this compound.

2.0 Materials

  • Designated hazardous waste container (chemically resistant, e.g., high-density polyethylene, with a secure lid)[6]

  • Hazardous waste labels/tags

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup[6]

  • Funnel (for liquid waste)

  • Spatula or scoop (for solid waste)

3.0 Waste Collection and Segregation

  • 3.1 Waste Stream Identification: this compound waste is classified as halogenated organic waste .[6]

  • 3.2 Incompatibility: Do not mix this waste with strong oxidizing agents, acids, or bases.[3][4] Aromatic nitro compounds can undergo violent decomposition or explosion when heated with caustic alkalies.[3]

  • 3.3 Solid Waste:

    • Carefully transfer solid this compound waste, including contaminated items like weighing paper or gloves, into the designated "Halogenated Organic Solid Waste" container.

    • Avoid generating dust during transfer.[3][4]

  • 3.4 Liquid Waste:

    • Carefully pour liquid waste containing this compound (e.g., from recrystallization filtrates) into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.[7]

  • 3.5 Empty Containers: Handle uncleaned, empty containers as you would the product itself.[8] If they cannot be properly cleaned for reuse, they should be punctured to prevent re-use and disposed of as hazardous waste.[3]

4.0 Waste Storage and Labeling

  • 4.1 Container Labeling: Before adding any waste, affix a hazardous waste label to the container. Clearly write "this compound" and list all other chemical constituents and their estimated percentages.[6] Include the date of first accumulation and your name/department.

  • 4.2 Storage Location: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[3] Ensure the storage location is a designated satellite accumulation area or the main hazardous waste storage area.

  • 4.3 Container Management: Do not overfill the waste container. Leave adequate headspace (approximately 10%) to allow for expansion.

5.0 Spill Management

  • 5.1 Evacuation and Ventilation: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • 5.2 Containment: For solid spills, sweep or vacuum the material and place it into a suitable disposal container.[1] For liquid spills, use an inert absorbent material to contain and absorb the spill.[6]

  • 5.3 Cleanup: Scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly with soap and water.[6]

  • 5.4 Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[6]

6.0 Final Disposal

  • 6.1 Waste Pickup: Arrange for the collection of the full, properly labeled hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • 6.2 Recommended Disposal Method: The standard and recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration at an approved waste disposal plant.[2][6][9]

  • 6.3 Prohibited Disposal Methods: DO NOT dispose of this compound down the drain or in regular trash.[6] This is to prevent the release of this toxic substance into the environment.[3][4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Management cluster_2 Final Disposal cluster_3 Contingency start Waste Generation (e.g., reaction byproduct, spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream (Halogenated Organic) ppe->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container add_waste Add Waste to Container (Avoid Dust/Spills) container->add_waste store Store Container Securely (Cool, Dry, Ventilated Area) add_waste->store add_waste->spill check_full Container Full? store->check_full check_full->store No seal Seal & Finalize Label check_full->seal Yes request_pickup Request Waste Pickup (via EHS or Contractor) seal->request_pickup transport Transport to Approved Facility request_pickup->transport incineration High-Temperature Incineration transport->incineration end Compliant Disposal incineration->end spill_protocol Follow Spill Management Protocol (Contain, Clean, Report) spill->spill_protocol Yes spill_protocol->container Collect Spill Residue

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-nitrobenzene, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.

This compound is a solid, off-white to brown powder that is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the eyes, skin, and respiratory tract.[1][2] A significant hazard associated with this chemical is the potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which can have delayed onset.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]Prevents skin contact and absorption.[1]
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[1][3]Protects eyes from dust and potential splashes.
Skin and Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]Minimizes skin exposure.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3] A dust mask of type N95 (US) is also suggested.Prevents inhalation of harmful dust.

Emergency First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[4]
Skin Contact Immediately remove all contaminated clothing, including footwear.[4] Flush skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention.[4]
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[1] Seek medical aid immediately.[1]
Ingestion Do NOT induce vomiting.[1] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[3] Seek medical aid immediately.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: Use in a well-ventilated area, preferably in a laboratory fume hood, to keep airborne concentrations low.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Handling Practices: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[1]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

Spill Management:

  • Evacuate: Clear the area of all personnel.[4]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE.[3] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[1][3]

  • Clean: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of surplus and non-recyclable solutions by a licensed disposal company.[3]

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated packaging should be disposed of as unused product.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware Clean Work Area Clean Work Area Reaction Setup->Clean Work Area Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area->Dispose of Waste Spill Spill Spill Response Spill Response Spill->Spill Response Exposure Exposure First Aid First Aid Exposure->First Aid

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-nitrobenzene
Reactant of Route 2
1-Bromo-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.